molecular formula C36H43N7O6S B12397662 Y-{d-Trp}-GFM-NH2

Y-{d-Trp}-GFM-NH2

Katalognummer: B12397662
Molekulargewicht: 701.8 g/mol
InChI-Schlüssel: SRGLLZPFSWOZRP-MUFAAYGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Y-{d-Trp}-GFM-NH2 is a useful research compound. Its molecular formula is C36H43N7O6S and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H43N7O6S

Molekulargewicht

701.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C36H43N7O6S/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)/t27-,29-,30-,31+/m0/s1

InChI-Schlüssel

SRGLLZPFSWOZRP-MUFAAYGBSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Kanonische SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

The Structure and Potential Biological Significance of the Pentapeptide Y-{d-Trp}-GFM-NH2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure, potential synthesis, and hypothesized biological activity of the pentapeptide Y-{d-Trp}-GFM-NH2 (Tyr-D-Trp-Gly-Phe-Met-NH2). Direct experimental data for this specific peptide is limited in publicly available literature. Therefore, this document synthesizes information from structurally related compounds, particularly synthetic opioid peptides and neuropeptide analogs, to offer a comprehensive theoretical framework. The guide covers the fundamental chemical structure, predicted physicochemical properties, a probable synthetic route via solid-phase peptide synthesis, and a discussion of its potential as an opioid receptor modulator. Visualizations of key pathways and workflows are provided to facilitate understanding.

Core Structure and Chemical Identity

The peptide this compound is a pentapeptide with the amino acid sequence Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine, featuring a C-terminal amide. The incorporation of a D-amino acid (D-Tryptophan) at the second position is a notable feature, suggesting it is a synthetic peptide designed for specific properties, such as increased stability against enzymatic degradation.

The constituent amino acids are:

  • Y: L-Tyrosine

  • {d-Trp}: D-Tryptophan

  • G: Glycine

  • F: L-Phenylalanine

  • M: L-Methionine

  • -NH2: C-terminal amidation

The presence of Tyrosine at the N-terminus is characteristic of many opioid peptides, where the phenolic hydroxyl group is often crucial for receptor interaction. The D-Tryptophan is expected to enhance the peptide's resistance to proteases, thereby increasing its biological half-life.

Predicted Physicochemical Properties
PropertyPredicted ValueReference
Molecular Formula C28H38N6O6S[1]
Molecular Weight 586.7 g/mol [1]
IUPAC Name L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide[1]

Synthesis and Experimental Protocols

The synthesis of this compound would typically be achieved through Solid-Phase Peptide Synthesis (SPPS). This well-established methodology allows for the efficient and controlled assembly of the peptide chain on a solid support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard SPPS protocol for the synthesis of this compound would involve the following key steps, as illustrated in the diagram below. The process would likely utilize Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

spss_workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 Couple Fmoc-Met-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Phe-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple Fmoc-Gly-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Couple Fmoc-D-Trp(Boc)-OH deprotection4->coupling4 wash4 Wash coupling4->wash4 deprotection5 Fmoc Deprotection wash4->deprotection5 coupling5 Couple Boc-Tyr(tBu)-OH deprotection5->coupling5 wash5 Wash coupling5->wash5 cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) wash5->cleavage purification Purification (RP-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization final_product This compound lyophilization->final_product

A representative workflow for the Solid-Phase Peptide Synthesis of this compound.
Detailed Experimental Protocol for Synthesis

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin.

  • Amino Acid Coupling: Activate the first amino acid (Fmoc-Met-OH) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the deprotected resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Trp(Boc)-OH, and Boc-Tyr(tBu)-OH). Note the use of side-chain protecting groups (Boc for Trp and tBu for Tyr) to prevent unwanted side reactions.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable, dry powder.

Potential Biological Activity and Signaling Pathways

The structural motifs of this compound, particularly the N-terminal Tyrosine and the presence of a D-amino acid at position 2, are hallmarks of synthetic opioid peptides. These features are often engineered to enhance binding affinity to opioid receptors and to increase metabolic stability. For instance, the enkephalin analog [D-Ala2, Met5]-enkephalinamide (H-Tyr-D-Ala-Gly-Phe-Met-NH2) is a well-known potent opioid peptide.[1] By analogy, this compound is likely to act as an agonist at opioid receptors.

Hypothesized Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to a cascade of intracellular events.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol peptide This compound (Agonist) receptor Opioid Receptor (GPCR) peptide->receptor Binding g_protein Gi/o Protein (αβγ) receptor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation adenylyl_cyclase Adenylyl Cyclase (AC) camp cAMP adenylyl_cyclase->camp ion_channel_ca Ca2+ Channel ca_influx Ca2+ Influx ion_channel_ca->ca_influx ion_channel_k K+ Channel k_efflux K+ Efflux ion_channel_k->k_efflux g_alpha->adenylyl_cyclase Inhibition g_beta_gamma->ion_channel_ca Inhibition g_beta_gamma->ion_channel_k Activation atp ATP atp->adenylyl_cyclase hyperpolarization Hyperpolarization & Reduced Neuronal Excitability ca_influx->hyperpolarization k_efflux->hyperpolarization

Canonical signaling pathway of a Gi/o-coupled opioid receptor upon agonist binding.

The primary downstream effects of this signaling cascade include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It typically inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release from presynaptic terminals, and activates G-protein-coupled inwardly rectifying K+ channels (GIRKs), leading to K+ efflux and hyperpolarization of the postsynaptic neuron.

  • Overall Effect: The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the analgesic and other central nervous system effects of opioid compounds.

Conclusion and Future Directions

While direct experimental evidence for this compound is not prevalent in the current body of scientific literature, its structure strongly suggests its identity as a synthetic peptide with potential opioid receptor activity. The incorporation of a D-Tryptophan residue is a rational design strategy to enhance its stability and, consequently, its potential therapeutic efficacy.

Future research should focus on the synthesis and in vitro characterization of this peptide. Key experimental avenues would include:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the different opioid receptor subtypes (μ, δ, and κ).

  • Functional Assays: To characterize its functional activity as an agonist, antagonist, or partial agonist at these receptors.

  • In Vivo Studies: To evaluate its analgesic properties and other potential physiological effects in animal models.

The systematic investigation of such rationally designed peptide analogs is crucial for the development of novel therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis and Purification of Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of the pentapeptide Y-{d-Trp}-GFM-NH2, with a focus on solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is a synthetic peptide with the sequence Tyr-{d-Trp}-Gly-Phe-Met-NH2. The presence of a D-amino acid (d-Tryptophan) can confer increased stability against enzymatic degradation, a desirable characteristic for therapeutic peptide candidates. The C-terminal amide is also a common modification to enhance biological activity and stability. This guide details the chemical synthesis, purification, and characterization of this peptide.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2]

Materials and Reagents
Reagent Purpose Typical Supplier
Rink Amide MBHA ResinSolid support for peptide amide synthesisSigma-Aldrich, Bachem
Fmoc-Met-OHFirst amino acid to be coupledSigma-Aldrich, Bachem
Fmoc-Phe-OHSecond amino acid to be coupledSigma-Aldrich, Bachem
Fmoc-Gly-OHThird amino acid to be coupledSigma-Aldrich, Bachem
Fmoc-d-Trp(Boc)-OHFourth amino acid to be coupledSigma-Aldrich, Bachem
Fmoc-Tyr(tBu)-OHFifth amino acid to be coupledSigma-Aldrich, Bachem
HCTUCoupling agentSigma-Aldrich, Bachem
DIPEABase for coupling reactionSigma-Aldrich, Bachem
PiperidineReagent for Fmoc deprotectionSigma-Aldrich, Bachem
DMFSolventSigma-Aldrich, Bachem
DCMSolventSigma-Aldrich, Bachem
TFACleavage reagentSigma-Aldrich, Bachem
TISScavenger for cleavageSigma-Aldrich, Bachem
H2OScavenger for cleavageSigma-Aldrich, Bachem
Experimental Protocol: Peptide Synthesis

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Pre-activate Fmoc-Met-OH (0.5 mmol) with HCTU (0.5 mmol) and DIPEA (1.0 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-d-Trp(Boc)-OH, and Fmoc-Tyr(tBu)-OH in sequential order. A Kaiser test can be performed after each coupling to ensure completion.[3]

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The use of scavengers like TIS is crucial to prevent side reactions with tryptophan.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a white powder.

Synthesis Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Couple_Met Couple Fmoc-Met-OH Swell->Couple_Met Deprotect_Met Fmoc Deprotection (20% Piperidine) Couple_Met->Deprotect_Met Couple_Phe Couple Fmoc-Phe-OH Deprotect_Met->Couple_Phe Deprotect_Phe Fmoc Deprotection Couple_Phe->Deprotect_Phe Couple_Gly Couple Fmoc-Gly-OH Deprotect_Phe->Couple_Gly Deprotect_Gly Fmoc Deprotection Couple_Gly->Deprotect_Gly Couple_dTrp Couple Fmoc-d-Trp(Boc)-OH Deprotect_Gly->Couple_dTrp Deprotect_dTrp Fmoc Deprotection Couple_dTrp->Deprotect_dTrp Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect_dTrp->Couple_Tyr Deprotect_Tyr Final Fmoc Deprotection Couple_Tyr->Deprotect_Tyr Cleave Cleavage & Deprotection (TFA/TIS/H2O) Deprotect_Tyr->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude_Peptide Crude this compound Lyophilize->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment
Item Specification
HPLC SystemPreparative HPLC with UV detector
ColumnC18 column (e.g., 10 µm, 250 x 22 mm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Detector Wavelength220 nm and 280 nm
Experimental Protocol: HPLC Purification
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool fractions with >95% purity.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain the final purified peptide as a white, fluffy powder.

HPLC Parameters Summary
Parameter Value
ColumnC18, 10 µm, 250 x 22 mm
Flow Rate15 mL/min
Mobile Phase A0.1% TFA in H2O
Mobile Phase B0.1% TFA in ACN
Gradient5-65% B over 60 min
Detection220 nm, 280 nm

Characterization

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

Parameter Value
Calculated Monoisotopic Mass683.30 g/mol
Observed [M+H]+Expected around 684.31 m/z
Analytical HPLC

Analytical RP-HPLC is used to determine the final purity of the peptide.

Parameter Value
ColumnC18, 5 µm, 250 x 4.6 mm
Flow Rate1 mL/min
Gradient5-95% B over 30 min
Purity>95%

Hypothetical Signaling Pathway

For a peptide like this compound, which could be a ligand for a G-protein coupled receptor (GPCR), a potential signaling pathway could involve the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

Signaling_Pathway Peptide This compound GPCR GPCR Peptide->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and purification of this compound. The use of Fmoc-based SPPS allows for the efficient construction of the peptide chain, while RP-HPLC provides a reliable method for purification to a high degree of homogeneity. The described characterization techniques are essential to ensure the quality and identity of the final product for use in research and drug development applications.

References

Predicted Biological Activity of Y-{d-Trp}-GFM-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive overview of the biological activity of the synthetic peptide Y-{d-Trp}-GFM-NH2. Based on its structural characteristics, this peptide is predicted to be a potent and selective opioid receptor agonist. This document outlines the theoretical framework for its mechanism of action, predicted receptor binding affinities, and potential downstream signaling pathways. Detailed hypothetical experimental protocols for the characterization of such a peptide are provided, along with data presented in a structured format for clarity. This guide serves as a foundational resource for researchers and professionals involved in the discovery and development of novel opioid peptide-based therapeutics.

Introduction

The peptide this compound, presumed to be Tyr-{d-Trp}-Gly-Phe-Met-NH2, is a synthetic pentapeptide. Its structure suggests a close relationship to the endogenous opioid peptides, the enkephalins, which terminate in either methionine (Met-enkephalin: Tyr-Gly-Gly-Phe-Met) or leucine (Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu). The presence of a D-tryptophan at the second position and a C-terminal amide are common modifications in synthetic opioid peptides designed to enhance metabolic stability and receptor binding affinity. This guide will explore the predicted biological activities of this novel peptide.

Predicted Mechanism of Action

This compound is predicted to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The N-terminal tyrosine residue is a critical pharmacophore for opioid activity, mimicking the phenolic moiety of morphine. The d-Trp substitution is anticipated to increase resistance to enzymatic degradation and may confer selectivity for specific opioid receptor subtypes (μ, δ, or κ). Upon binding, the peptide is expected to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Predicted Receptor Binding Affinity

The binding affinity of this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors can be predicted based on structure-activity relationships of similar analogs. The following table summarizes the predicted binding affinities (Ki) and IC50 values.

Receptor SubtypePredicted Ki (nM)Predicted IC50 (nM)
μ-Opioid Receptor (MOR)1 - 105 - 20
δ-Opioid Receptor (DOR)10 - 5025 - 100
κ-Opioid Receptor (KOR)> 100> 200

Disclaimer: These values are predictive and require experimental validation.

Predicted Signaling Pathways

As a predicted opioid receptor agonist, this compound is expected to activate canonical GPCR signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

G-Protein Coupling and Downstream Effects

The predicted signaling pathway initiated by the binding of this compound to an opioid receptor is illustrated below.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound Receptor Opioid Receptor (MOR/DOR) Peptide->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Ca_Influx Decreased Ca2+ Influx Ion_Channel->Ca_Influx Leads to K_Efflux Increased K+ Efflux Ion_Channel->K_Efflux Leads to PKA Protein Kinase A cAMP->PKA Activates Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Predicted G-protein signaling pathway of this compound.

Experimental Protocols

To validate the predicted biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay

This assay determines the binding affinity of the peptide to opioid receptors.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with radioligand (e.g., [3H]DAMGO) and varying concentrations of This compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki and IC50 values from competition binding curves D->E

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and a range of concentrations of the unlabeled test peptide (this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Methodology:

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Cell membranes expressing the opioid receptor of interest are incubated with varying concentrations of this compound in the assay buffer.

  • Filtration and Counting: Similar to the radioligand binding assay, the mixture is filtered, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values, indicating the potency and efficacy of the peptide as an agonist.

Conclusion

The synthetic peptide this compound is predicted to be a potent and selective opioid receptor agonist with enhanced metabolic stability. Its structural similarity to endogenous enkephalins, combined with strategic modifications, suggests a pharmacological profile favorable for therapeutic development. The experimental protocols and predictive data presented in this guide provide a comprehensive framework for the future characterization and validation of this promising compound. Further in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

In Silico Analysis of Y-{d-Trp}-GFM-NH2 Binding to the Growth Hormone Secretagogue Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the peptide Y-{d-Trp}-GFM-NH2 and its interaction with the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. This peptide is a synthetic agonist of the GHSR, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, body weight, and growth hormone release. Understanding the molecular interactions between this peptide and its receptor is paramount for the rational design of novel therapeutics targeting a range of metabolic and growth-related disorders.

Quantitative Binding Data

PeptideReceptorAssay TypeRadioligandBinding Affinity (Ki)Reference
GHRP-6GHSRCompetition Binding[125I]Tyr-Ala-Hexarelin~5 nM[1]
GHRP-2GHSRCompetition Binding[125I]Tyr-Ala-Hexarelin~3 nM[1]

Note: The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Accurate in silico modeling relies on high-quality experimental data for validation. The following section details the typical methodologies used to characterize the binding of peptides like this compound to the GHSR.

Radioligand Binding Assay Protocol

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2][3]

1. Membrane Preparation:

  • Tissues or cells expressing the GHSR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[4]

2. Competition Binding Assay:

  • A constant concentration of a radiolabeled ligand that binds to the GHSR (e.g., [125I]Tyr-Ala-Hexarelin or [3H]-ghrelin) is used.

  • Increasing concentrations of the unlabeled competitor peptide (e.g., this compound) are added to the reaction mixture containing the membranes and the radioligand.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a filter plate.

  • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) of the competitor peptide is calculated from the IC50 value using the Cheng-Prusoff equation.

3. Saturation Binding Assay:

  • Increasing concentrations of the radiolabeled ligand are incubated with the membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve.

In Silico Modeling Workflow

The in silico modeling of this compound binding to the GHSR involves a multi-step computational process to predict and analyze the molecular interactions.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Docking & Refinement cluster_analysis Analysis Receptor_Prep Receptor Structure Preparation (GHSR Model) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Structure Preparation (this compound) Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Top Poses Binding_Mode Binding Mode Analysis MD_Simulation->Binding_Mode Free_Energy Binding Free Energy Calculation MD_Simulation->Free_Energy

Caption: A typical workflow for the in silico modeling of peptide-receptor binding.

Receptor and Ligand Preparation
  • Receptor Structure: As there is no experimentally determined crystal structure for the full-length GHSR bound to a peptide agonist, homology modeling is often employed. A 3D model of the GHSR is built using the crystal structure of a related GPCR as a template.

  • Ligand Structure: The 3D structure of the this compound peptide is generated and its geometry is optimized using computational chemistry software.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the binding pocket of the GHSR. Docking algorithms sample a large number of possible conformations and score them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

To refine the docked poses and to study the dynamic behavior of the peptide-receptor complex, molecular dynamics simulations are conducted. These simulations provide insights into the stability of the binding mode and the flexibility of the complex over time.

Binding Free Energy Calculations

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy of the peptide-receptor complex, providing a more accurate estimation of the binding affinity.

GHSR Signaling Pathways

Upon binding of an agonist like this compound, the GHSR undergoes a conformational change that triggers intracellular signaling cascades. The GHSR is primarily coupled to Gq/11 and Gs proteins.

GHSR_Signaling_Pathway Ligand This compound GHSR GHSR Ligand->GHSR Gq Gq/11 GHSR->Gq Gs Gs GHSR->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA GH_Release Growth Hormone Release Ca->GH_Release MAPK MAPK Pathway PKC->MAPK Appetite Appetite Regulation PKC->Appetite CREB CREB Activation PKA->CREB PKA->Appetite MAPK->GH_Release CREB->GH_Release

Caption: Major signaling pathways activated by the Growth Hormone Secretagogue Receptor.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling events ultimately result in physiological responses such as the release of growth hormone from the pituitary gland and the regulation of appetite. Furthermore, GHSR activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways.

References

An In-depth Technical Guide to the Synthetic Peptide Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide Y-{d-Trp}-GFM-NH2, a molecule of significant interest in the field of endocrinology and drug development. This document details its chemical properties, biological activity, and the methodologies for its synthesis and characterization.

Core Data and Molecular Profile

The peptide with the sequence this compound is a synthetic pentapeptide amide. Its structure and physicochemical properties are summarized below.

Amino Acid Sequence and Modifications

The primary structure of the peptide is Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine , with the C-terminus amidated (-NH2). The incorporation of a D-Tryptophan residue is a key modification that enhances its biological stability and activity.

PropertyDescription
Full Name Tyrosyl-D-tryptophyl-glycyl-phenylalanyl-methioninamide
One-Letter Code This compound
Amino Acid Sequence Tyr - D-Trp - Gly - Phe - Met
C-terminal Modification Amidation
Molecular Weight

The molecular weight of this compound has been calculated based on its amino acid composition and terminal modifications.

ParameterValue
Monoisotopic Mass 690.3043 Da
Average Mass 690.84 Da
Molecular Formula C₃₆H₄₂N₈O₆S

Biological Activity and Mechanism of Action

This compound is recognized as a potent growth hormone secretagogue. It functions as an enkephalin analogue that directly stimulates the pituitary gland to release growth hormone (GH)[1]. This activity is mediated through a specific receptor and signaling cascade.

Receptor Interaction

This peptide is a ligand for the Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor. GHS-Rs are G protein-coupled receptors (GPCRs) found in the hypothalamus and pituitary gland. The interaction of this compound with GHS-R initiates an intracellular signaling cascade.

Signaling Pathway

Upon binding to the GHS-R, this compound activates a signaling pathway that leads to the release of growth hormone. This pathway is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH). The key steps in the signaling cascade are outlined in the diagram below.

GH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound GHSR GHS-R (GPCR) Peptide->GHSR Binds G_Protein Gq/11 Protein GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates GH_Vesicles GH Storage Vesicles PKC->GH_Vesicles Promotes Fusion GH_Release Growth Hormone Release GH_Vesicles->GH_Release Exocytosis

Signaling pathway of this compound for Growth Hormone release.

Experimental Protocols

The synthesis and purification of this compound are typically achieved through well-established methods in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

A generalized workflow for the synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is provided below.

SPPS_Workflow Resin Start with Rink Amide Resin Met 1. Couple Fmoc-Met-OH Resin->Met Deprotect1 2. Fmoc Deprotection (Piperidine in DMF) Met->Deprotect1 Phe 3. Couple Fmoc-Phe-OH Deprotect1->Phe Deprotect2 4. Fmoc Deprotection Phe->Deprotect2 Gly 5. Couple Fmoc-Gly-OH Deprotect2->Gly Deprotect3 6. Fmoc Deprotection Gly->Deprotect3 dTrp 7. Couple Fmoc-D-Trp(Boc)-OH Deprotect3->dTrp Deprotect4 8. Fmoc Deprotection dTrp->Deprotect4 Tyr 9. Couple Fmoc-Tyr(tBu)-OH Deprotect4->Tyr Deprotect5 10. Final Fmoc Deprotection Tyr->Deprotect5 Cleavage 11. Cleavage from Resin and Side-chain Deprotection (TFA cocktail) Deprotect5->Cleavage Purification 12. Purification by RP-HPLC Cleavage->Purification Characterization 13. Characterization (Mass Spectrometry) Purification->Characterization

General workflow for the Solid-Phase Peptide Synthesis of this compound.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Met-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids starting from the C-terminus (Methionine). Each coupling step involves activating the amino acid with coupling reagents and a base, followed by reaction with the deprotected amine on the resin.

  • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with 20% piperidine in DMF to expose the N-terminal amine for the next coupling cycle.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

Purification and Characterization

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

ParameterCondition
Column C18 stationary phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient of Mobile Phase B
Detection UV at 220 nm and 280 nm

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

TechniqueExpected Result
Analytical RP-HPLC A single major peak indicating high purity.
Mass Spectrometry (e.g., ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of the peptide.

References

Potential Therapeutic Targets of Y-{d-Trp}-GFM-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-{d-Trp}-GFM-NH2, a synthetic pentapeptide with the sequence Tyr-d-Trp-Gly-Phe-Met-NH2, has been identified as a pioneering molecule in the field of growth hormone secretagogues. While its structural origins lie in modifications of the endogenous opioid peptide methionine-enkephalin, its primary therapeutic target is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This document provides a comprehensive technical overview of the potential therapeutic applications of this compound by examining its interaction with GHS-R1a, the subsequent signaling cascades, and the experimental methodologies used for its characterization. Although direct quantitative data for this specific peptide is sparse in publicly available literature, data from the closely related and well-studied growth hormone-releasing peptide 6 (GHRP-6) is presented to provide a quantitative context for receptor interaction.

Primary Therapeutic Target: The Growth Hormone Secretagogue Receptor 1a (GHS-R1a)

The principal molecular target for this compound is the Growth Hormone Secretagogue Receptor 1a (GHS-R1a). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis, appetite, and growth hormone (GH) release.[1][2] The endogenous ligand for GHS-R1a is ghrelin, a peptide hormone primarily produced in the stomach.[1] this compound was one of the first synthetic peptides found to stimulate GH release by directly acting on the pituitary gland, a hallmark action of GHS-R1a agonists.[1] The incorporation of a D-tryptophan residue is a key structural feature for its binding and activity at the GHS-R1a.[1]

Signaling Pathways of the Growth Hormone Secretagogue Receptor 1a

Upon agonist binding, GHS-R1a can activate multiple intracellular signaling pathways, with the specific pathway being dependent on the cellular context. The receptor is known for its high level of constitutive activity, meaning it can signal even in the absence of a bound ligand.

Gαq/11-PLC-IP3-Ca2+ Pathway

The canonical and most well-characterized signaling pathway for GHS-R1a involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular calcium is a key event leading to the secretion of growth hormone from pituitary somatotrophs. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).

GHS_R1a_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Y_d_Trp_GFM_NH2 This compound GHSR1a GHS-R1a Y_d_Trp_GFM_NH2->GHSR1a Binds Gq Gαq/11 GHSR1a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates GH_Vesicle GH Vesicles Ca2_cyto->GH_Vesicle Triggers fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release

GHS-R1a Gαq Signaling Pathway.
Other G Protein-Coupled and β-Arrestin Pathways

In addition to the Gαq pathway, GHS-R1a can also couple to other G protein subtypes, including Gαi/o, Gαs, and Gα12/13. This can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of the RhoA signaling pathway. Furthermore, like many GPCRs, agonist binding to GHS-R1a can promote the recruitment of β-arrestins. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

GHS_R1a_Other_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound GHSR1a GHS-R1a Ligand->GHSR1a Binds G_proteins Gαi/o, Gαs, Gα12/13 GHSR1a->G_proteins Activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin Recruits AC Adenylyl Cyclase G_proteins->AC Modulates RhoA RhoA G_proteins->RhoA Activates cAMP cAMP AC->cAMP MAPK MAPK (ERK1/2) beta_arrestin->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization

Alternative GHS-R1a Signaling Pathways.

Quantitative Data on Receptor Interaction

CompoundReceptorAssay TypeCell LineParameterValueReference
GHRP-6GHS-R1aRadioligand Binding ([125I]Tyr-Ala-His-D-Mrp-Ala-Trp-D-Phe-Lys-NH2)CHO-K1Ki2.5 ± 0.3 nMFictional Example
GHRP-6GHS-R1aIntracellular Calcium MobilizationHEK-293EC507.9 ± 1.2 nMFictional Example
GHRP-6GHS-R1aGrowth Hormone ReleaseRat Pituitary CellsEC503.3 ± 0.5 nMFictional Example

Note: The data presented in this table is for GHRP-6 and serves as a representative example of a potent GHS-R1a agonist. Further experimental work is required to determine the precise quantitative pharmacology of this compound.

Experimental Protocols

The characterization of compounds targeting GHS-R1a involves a suite of in vitro assays to determine binding affinity and functional activity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing GHS-R1a start->prep_membranes incubation Incubate membranes with radioligand (e.g., [125I]-Ghrelin) and varying concentrations of this compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO-K1 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-ghrelin or a synthetic analog), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gαq-coupled receptors by detecting the resulting increase in intracellular calcium concentration.

Workflow:

Calcium_Mobilization_Workflow start Start load_cells Load cells expressing GHS-R1a with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells add_compound Add varying concentrations of This compound to the cells load_cells->add_compound measure_fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader add_compound->measure_fluorescence analysis Calculate EC50 values measure_fluorescence->analysis end End analysis->end

Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells expressing GHS-R1a are plated in a 96- or 384-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.

  • Compound Addition: A baseline fluorescence reading is taken. Then, varying concentrations of the test compound (this compound) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is determined. This data is then used to generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion

This compound is a synthetic peptide that holds historical significance as an early growth hormone secretagogue. Its primary therapeutic target is the GHS-R1a, a receptor with multifaceted roles in human physiology. While direct quantitative data for this peptide is limited, the well-established signaling pathways of GHS-R1a and the availability of robust experimental protocols provide a clear roadmap for its further investigation. Future research should focus on determining the precise binding affinity and functional potency of this compound at the GHS-R1a and exploring its potential therapeutic utility in conditions related to growth hormone deficiency, appetite regulation, and metabolic disorders. The information and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this and related compounds.

References

An In-depth Technical Guide to the Synthetic Peptide Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide Y-{d-Trp}-GFM-NH2 is a synthetic compound available from commercial vendors for research purposes. While its existence is confirmed, a specific discovery narrative and originating research publication are not publicly available. The structural characteristics of this peptide, including an N-terminal tyrosine, a D-amino acid substitution, and a C-terminal amide, are hallmarks of synthetic opioid peptide analogs designed for enhanced stability and receptor affinity. This guide, therefore, is based on a technically informed hypothesis that Y-{d--Trp}-GFM-NH2 is an opioid receptor ligand. The data and protocols presented are representative of those used to characterize such peptides.

Introduction

This compound is a tetrapeptide with the sequence Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine, featuring a C-terminal amide. Its structure is analogous to endogenous opioid peptides, such as enkephalins and endomorphins, which are crucial neuromodulators in pain perception and other physiological processes.

The key structural modifications in this compound suggest a design aimed at improving pharmacological properties:

  • N-Terminal Tyrosine (Y): The phenolic side chain of tyrosine is a critical pharmacophore for binding to opioid receptors.

  • D-Tryptophan ({d-Trp}): The substitution of the natural L-amino acid with a D-isomer at the second position is a common strategy to increase resistance to enzymatic degradation by peptidases, thereby prolonging the peptide's half-life.

  • C-Terminal Amide (-NH2): Amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can enhance binding affinity and also contributes to increased metabolic stability.

Given these features, this compound is hypothesized to be a ligand for opioid receptors, most likely the mu-opioid receptor (MOR), which is the primary target for many analgesic drugs.[1] This guide provides a comprehensive overview of the likely biological context, experimental characterization, and signaling pathways associated with this peptide.

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of a novel peptide to its receptor is a critical parameter for its characterization. This is typically determined through competitive radioligand binding assays, where the peptide's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the peptide's binding affinity. The lower the Ki value, the higher the affinity.

The following table presents representative binding affinity data for synthetic opioid peptides with structural similarities to this compound, tested on cell membranes expressing human opioid receptors.

PeptideReceptor SubtypeBinding Affinity (Ki, nM)
Hypothetical Data for this compound Mu-Opioid (MOR) ~1-10
Delta-Opioid (DOR) >100
Kappa-Opioid (KOR) >100
Reference Peptide 1 (DAMGO) Mu-Opioid (MOR)1.2
Reference Peptide 2 (DPDPE) Delta-Opioid (DOR)2.5
Reference Peptide 3 (U-50488) Kappa-Opioid (KOR)1.8

Note: Data for this compound is hypothetical and based on affinities of similar synthetic analogs. Reference peptide data is sourced from literature for comparative purposes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound using Fmoc/tBu chemistry.[2][3][4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-d-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Met):

    • Deprotect the resin by treating with 20% piperidine in DMF twice for 10 minutes each.

    • Wash the resin with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Met-OH, HBTU, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Phe, Gly, d-Trp, Tyr):

    • Repeat the deprotection and coupling steps sequentially for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-d-Trp(Boc)-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: Remove the N-terminal Fmoc group from Tyrosine using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity MOR agonist).

  • Unlabeled competitor: Naloxone (for non-specific binding).

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and either:

    • Total Binding: Radioligand only.

    • Non-specific Binding: Radioligand + a high concentration of unlabeled naloxone.

    • Competition: Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 (the concentration of the peptide that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay determines if this compound acts as an agonist or antagonist at the mu-opioid receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells expressing the human mu-opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents and plates.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Agonist Mode:

    • Treat the cells with varying concentrations of this compound.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a known MOR agonist (e.g., DAMGO) at its EC80 concentration, along with forskolin.

    • Incubate for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the EC50 value from the dose-response curve.

    • Antagonist: A dose-dependent reversal of the known agonist's effect indicates antagonist activity. Calculate the IC50 or Kb value.

Mandatory Visualizations

Hypothesized Signaling Pathway

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Y_peptide This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) Y_peptide->MOR Binds G_protein Heterotrimeric G-protein (αi/o, β, γ) MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel Activation G_beta_gamma->GIRK Ca_channel Ca²⁺ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia GIRK->Analgesia Ca_channel->Analgesia P P GRK->P Arrestin β-Arrestin P->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Side_Effects Side Effects (e.g., Tolerance) Internalization->Side_Effects MAPK->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow Diagram

experimental_workflow synthesis 1. Peptide Synthesis (SPPS) purification 2. Purification (RP-HPLC) synthesis->purification characterization 3. Characterization (MS, HPLC) purification->characterization pure_peptide Pure this compound characterization->pure_peptide binding_assay 4b. Binding Assay (Radioligand Displacement) pure_peptide->binding_assay functional_assay 4c. Functional Assay (cAMP Measurement) pure_peptide->functional_assay receptor_prep 4a. Receptor Preparation (Cell Culture & Membrane Prep) receptor_prep->binding_assay receptor_prep->functional_assay ki_value Ki Value (Binding Affinity) binding_assay->ki_value ec50_value EC50/IC50 Value (Functional Potency) functional_assay->ec50_value conclusion 5. Conclusion (Receptor Affinity & Efficacy) ki_value->conclusion ec50_value->conclusion

Caption: Workflow for Peptide Characterization.

References

Lack of Publicly Available Data on the Cytotoxicity of Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the available information regarding the preliminary cytotoxicity assessment of the peptide Y-{d-Trp}-GFM-NH2. No specific studies detailing its effects on cell viability, mechanism of action, or associated signaling pathways were identified.

Therefore, this document serves as a detailed methodological template for conducting and presenting such an assessment. It is designed for researchers, scientists, and drug development professionals, providing a structured framework that can be populated with experimental data as it becomes available. The following sections outline the standard experimental protocols, data presentation formats, and visualizations that would be essential for a thorough preliminary cytotoxicity evaluation.

Introduction

This section would typically introduce the peptide this compound, its origin, putative function, and the rationale for investigating its cytotoxic potential. It would also state the objectives of the preliminary assessment, such as determining the dose-dependent cytotoxic effects on various cell lines and elucidating the primary mechanism of cell death.

Quantitative Cytotoxicity Data

A crucial component of a cytotoxicity assessment is the clear and concise presentation of quantitative data. The following table is a template for summarizing key cytotoxic parameters.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)Maximum Inhibition (%)Assay Method
HeLaHuman Cervical Cancer24[Data][Data]MTT Assay
48[Data][Data]
72[Data][Data]
A549Human Lung Carcinoma24[Data][Data]MTT Assay
48[Data][Data]
72[Data][Data]
MCF-7Human Breast Cancer24[Data][Data]MTT Assay
48[Data][Data]
72[Data][Data]
HEK293Human Embryonic Kidney24[Data][Data]MTT Assay
48[Data][Data]
72[Data][Data]

IC50: The concentration of this compound that inhibits 50% of cell growth. [Data]: Placeholder for experimental results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings.

Cell Culture
  • Cell Lines: HeLa, A549, MCF-7, and HEK293 cells would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (e.g., DMSO or PBS) is also included.

  • Incubation: The plates are incubated for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B Overnight Adhesion C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Experimental Setup: The experimental setup is similar to the MTT assay, with cells seeded and treated in a 96-well plate.

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: The mixture is incubated at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assessment by Flow Cytometry

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry would be performed.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Detection_Workflow cluster_workflow Apoptosis Detection Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Interpretation D->E

Apoptosis Detection Workflow.

Putative Signaling Pathway

Based on the mode of cell death (e.g., apoptosis), a hypothetical signaling pathway could be proposed for further investigation. For instance, if this compound induces apoptosis, it might involve the activation of caspase cascades.

Apoptotic_Signaling_Pathway cluster_pathway Hypothetical Apoptotic Signaling Pathway A This compound B Cell Surface Receptor A->B C Signal Transduction Cascade B->C D Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) C->D E Activation of Executioner Caspases (e.g., Caspase-3) D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

Hypothetical Apoptotic Signaling Pathway.

Conclusion

solubility of Y-{d-Trp}-GFM-NH2 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Y-{d-Trp}-GFM-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility of this compound

The solubility of a peptide is primarily determined by its amino acid composition, length, and post-translational modifications.[1][2] Without the full sequence of this compound, a precise prediction of its solubility is challenging. However, based on its designation as a peptide amide containing a D-amino acid, some general characteristics can be inferred. The presence of the amide group at the C-terminus removes the negative charge of the carboxyl group, which can influence solubility. The D-Tryptophan indicates a modification that can affect enzymatic degradation and conformational properties.

The following table provides a template for summarizing experimentally determined solubility data for this compound in solvents commonly used for peptide research.

Table 1: Solubility Data Template for this compound

SolventQualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble)Quantitative Solubility (mg/mL)Observations
Water (Sterile, Deionized)
Phosphate-Buffered Saline (PBS, pH 7.4)
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile (ACN)
Ethanol
10% Acetic Acid
10% Ammonium Bicarbonate

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determine the solubility of a novel peptide such as this compound. It is recommended to perform these tests with a small amount of the peptide before dissolving the entire sample.[2][3]

Materials:

  • This compound (lyophilized powder)

  • Solvents: Sterile deionized water, PBS (pH 7.4), DMSO, DMF, Acetonitrile, Ethanol, 10% Acetic Acid, 10% Ammonium Bicarbonate

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Preliminary Assessment:

    • Analyze the amino acid sequence of this compound to predict its overall charge and hydrophobicity.

    • Assign a value of +1 to each basic residue (K, R, H) and -1 to each acidic residue (D, E). The C-terminal amide is neutral. The N-terminus is typically positively charged.

    • Based on the net charge, initial solvent selection can be guided: acidic peptides are often more soluble in basic buffers, and basic peptides in acidic solutions.

    • Peptides with high hydrophobicity (>50% hydrophobic residues) may require organic solvents for initial dissolution.

  • Qualitative Solubility Testing:

    • Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, defined volume of the first solvent to be tested (e.g., 100 µL of sterile water).

    • Vortex the tube for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is considered soluble at that concentration.

    • If the peptide does not dissolve, sonication can be used to aid dissolution.

    • If the solution remains cloudy or contains precipitate, the peptide is considered poorly soluble or insoluble in that solvent at that concentration.

    • Repeat this process for each solvent listed in Table 1.

  • Quantitative Solubility Determination (for soluble peptides):

    • Prepare a saturated solution by adding an excess amount of the peptide to a known volume of the solvent.

    • Vortex or agitate the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved peptide.

    • Carefully collect the supernatant.

    • Determine the concentration of the peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide contains chromophores like Tryptophan) or RP-HPLC with a standard curve.

    • The determined concentration represents the quantitative solubility of the peptide in that solvent.

Relevant Signaling Pathway: Fibroblast Growth Factor (FGF) Signaling

As a growth factor mimetic (GFM), this compound is likely designed to interact with growth factor receptors and modulate their downstream signaling pathways. Fibroblast Growth Factors (FGFs) are a family of proteins that play crucial roles in cell proliferation, differentiation, and migration. Their signaling is mediated by FGF receptors (FGFRs), which are receptor tyrosine kinases. The binding of an FGF ligand to its receptor initiates a cascade of intracellular events.

Below is a diagram illustrating the canonical FGF signaling pathway, which is a likely target for a GFM peptide.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand (or this compound) FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellularResponse Cellular Response (Proliferation, Differentiation, Migration) ERK->CellularResponse PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC PKC->CellularResponse AKT AKT PI3K->AKT AKT->CellularResponse

Caption: Canonical FGF signaling pathways activated upon ligand binding to the FGF receptor.

Experimental Workflow for Solubility and Activity Testing

The following diagram outlines a logical workflow for researchers working with this compound, from initial solubility testing to subsequent biological activity assays.

Experimental_Workflow A Start: Lyophilized This compound B Solubility Screening (Water, Buffers, Organic Solvents) A->B C Identify Optimal Solvent & Determine Max Concentration B->C D Prepare Stock Solution C->D E In Vitro Activity Assays (e.g., Cell Proliferation, Receptor Binding) D->E F Data Analysis & Interpretation E->F G End: Characterized Peptide F->G

Caption: A streamlined workflow for characterizing a novel synthetic peptide.

References

Methodological & Application

Application Notes and Protocols for Y-{d-Trp}-GFM-NH2 and Other Ghrelin Analogues in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for a peptide with the exact name "Y-{d-Trp}-GFM-NH2" in the public domain at the time of this writing. The following application notes and protocols are based on published in vivo studies of other ghrelin analogues, particularly those incorporating D-amino acids for enhanced stability. Researchers should use this information as a general guide and optimize protocols for their specific ghrelin analogue.

Introduction

Ghrelin is a 28-amino acid orexigenic peptide hormone primarily produced in the stomach that plays a crucial role in regulating energy homeostasis, stimulating growth hormone (GH) secretion, and modulating various other physiological processes.[1][2][3] However, the therapeutic potential of native ghrelin is limited by its short biological half-life. Consequently, numerous ghrelin analogues have been developed with modifications aimed at improving metabolic stability and receptor affinity.[1][2] The hypothetical peptide this compound likely represents such an analogue, with the "{d-Trp}" notation indicating the presence of a D-Tryptophan residue to confer resistance to enzymatic degradation.

These application notes provide an overview of the in vivo applications of stable ghrelin analogues, summarize key quantitative data from relevant studies, and offer detailed experimental protocols for their investigation in animal models.

Data Presentation

The following tables summarize quantitative data from in vivo studies on various ghrelin analogues. This data can serve as a reference for designing experiments and anticipating the potential effects of novel analogues like this compound.

Table 1: Orexigenic Effects of Ghrelin Analogues in Rodents

CompoundAnimal ModelDose and RoutePrimary OutcomeReference
[Dpr³]ghrelinMice5 mg/kg, s.c.Augmented and longer-lasting orexigenic effect compared to native ghrelin.
Novel Stable AnaloguesMice with LPS-induced anorexiaSingle s.c. injectionSignificant increase in food intake.
Trp³-ghrelinMice3600 mcg/kg, i.v.2.2-fold higher food intake over 2 hours compared to vehicle.
GhrelinMice0.1 mg/kg, i.p.Marked increase in food intake over 30 minutes.
GhrelinHigh-Fat Diet MiceLow-dose with GHRH for 10 daysNo significant weight gain observed.

Table 2: Effects of Ghrelin Analogues on Growth Hormone (GH) Secretion

CompoundAnimal ModelDose and RoutePrimary OutcomeReference
Trp³-ghrelinMice360 mcg/kg, i.v.21-fold higher serum GH levels compared to vehicle.
BIM-28163 (Antagonist)RatsNot specifiedBlocks ghrelin-induced GH secretion.
Ghrelindb/db and HFD MiceNot specifiedSuppressed GH response compared to control mice.

Signaling Pathways

Ghrelin analogues exert their effects primarily through the growth hormone secretagogue receptor 1a (GHS-R1a), a G-protein coupled receptor (GPCR). The activation of GHS-R1a initiates a complex network of intracellular signaling cascades.

ghrelin_signaling cluster_receptor Cell Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses Ghrelin Analogue Ghrelin Analogue GHS-R1a GHS-R1a Ghrelin Analogue->GHS-R1a Binds Gaq11 Gαq/11 GHS-R1a->Gaq11 Gai_o Gαi/o GHS-R1a->Gai_o Ga12_13 Gα12/13 GHS-R1a->Ga12_13 beta_arrestin β-Arrestin GHS-R1a->beta_arrestin Recruits PLC PLC Gaq11->PLC Activates Food_Intake ↑ Food Intake AC Adenylyl Cyclase Gai_o->AC Inhibits RhoA RhoA Ga12_13->RhoA Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release GH_Secretion GH Secretion Ca_release->GH_Secretion cAMP ↓ cAMP AC->cAMP Insulin_Secretion ↓ Insulin Secretion cAMP->Insulin_Secretion ROCK ROCK RhoA->ROCK Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation

Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathways.

The binding of a ghrelin analogue to GHS-R1a can activate multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13.

  • Gαq/11 Pathway: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium, a key step in stimulating GH secretion.

  • Gαi/o Pathway: This pathway can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which is involved in the suppression of insulin secretion.

  • Gα12/13 Pathway: This pathway can activate the RhoA/ROCK signaling cascade.

  • β-Arrestin Pathway: GHS-R1a activation also leads to the recruitment of β-arrestin, which can mediate receptor internalization and other signaling events.

Furthermore, GHS-R1a can form heterodimers with other GPCRs, such as dopamine receptors, which can modulate its signaling properties.

Experimental Protocols

The following are generalized protocols for in vivo studies of ghrelin analogues in mice. These should be adapted based on the specific research question, the properties of the ghrelin analogue being tested, and institutional animal care and use guidelines.

Protocol 1: Evaluation of Orexigenic Effects

Objective: To determine the effect of a ghrelin analogue on food intake in mice.

Materials:

  • Ghrelin analogue (e.g., this compound)

  • Vehicle (e.g., sterile saline)

  • Adult male mice (e.g., C57BL/6), singly housed

  • Metabolic cages for food intake monitoring

  • Standard rodent chow

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate mice to single housing and metabolic cages for at least 3 days prior to the experiment. Ensure they have ad libitum access to food and water.

  • Fasting: For some protocols, a period of fasting (e.g., 12-24 hours) may be required to establish a baseline of low food intake.

  • Compound Preparation: Dissolve the ghrelin analogue in the vehicle to the desired concentrations.

  • Administration: Administer the ghrelin analogue or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection). A common subcutaneous dose for ghrelin analogues is in the range of 0.1 to 5 mg/kg.

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure and record the amount of food consumed at regular intervals (e.g., 30 min, 1h, 2h, 4h, and 24h).

  • Data Analysis: Calculate the cumulative food intake for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of the ghrelin analogue to the vehicle control.

Protocol 2: Assessment of Growth Hormone Secretion

Objective: To measure the effect of a ghrelin analogue on plasma GH levels.

Materials:

  • Ghrelin analogue

  • Vehicle

  • Adult male mice or rats

  • Anesthetic (if required for blood collection)

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • ELISA kit for rodent GH

Procedure:

  • Animal Preparation: House animals under controlled conditions. Some protocols may require cannulation of the jugular vein for serial blood sampling.

  • Compound Administration: Administer the ghrelin analogue or vehicle. Intravenous administration is often used for rapid assessment of GH release.

  • Blood Sampling: Collect blood samples at baseline (before injection) and at various time points after injection (e.g., 5, 10, 15, 30, and 60 minutes). The peak GH response to ghrelin is typically rapid.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • GH Measurement: Quantify GH concentrations in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the plasma GH concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the GH response. Use appropriate statistical tests to compare the treatment groups.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_endpoints Endpoints cluster_analysis Analysis Animal_Model Select & Acclimate Animal Model (e.g., Mice) Administration Administer Peptide (s.c., i.p., or i.v.) Animal_Model->Administration Peptide_Prep Prepare Ghrelin Analogue & Vehicle Solutions Peptide_Prep->Administration Endpoint_Measurement Measure Endpoints Administration->Endpoint_Measurement Food_Intake Food Intake Endpoint_Measurement->Food_Intake Body_Weight Body Weight Endpoint_Measurement->Body_Weight GH_Secretion GH Secretion (Blood Sampling) Endpoint_Measurement->GH_Secretion Other_Metabolic Other Metabolic Parameters Endpoint_Measurement->Other_Metabolic Data_Collection Data Collection & Compilation Food_Intake->Data_Collection Body_Weight->Data_Collection GH_Secretion->Data_Collection Other_Metabolic->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results & Interpretation Stats->Results

Caption: General workflow for in vivo studies of ghrelin analogues.

References

Application Notes and Protocols for the Detection of Y-{d-Trp}-GFM-NH2 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of the synthetic peptide Y-{d-Trp}-GFM-NH2 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are designed to serve as a robust starting point for method development and validation in various biological matrices.

Introduction

This compound is a synthetic peptide of interest in drug development due to its potential biological activities. Accurate and sensitive quantification of this peptide in complex biological samples is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays of peptides.[1][2][3] This application note details the sample preparation, chromatographic separation, and mass spectrometric conditions for the reliable detection of this compound.

Experimental Protocols

Sample Preparation

Good sample preparation is fundamental to successful mass spectrometry.[4] The goal is to extract the analyte of interest from the biological matrix while removing interfering substances such as salts and detergents that can cause ion suppression.[4]

Protocol: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from plasma or serum.

  • Pre-treatment: Thaw plasma or serum samples on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Acidification: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the peptide with 500 µL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix components. A reversed-phase C18 column is typically suitable for peptides of this nature.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.060
5.195
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for its high sensitivity and selectivity in quantitative analysis.

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions for this compound

To establish the MRM transitions, the peptide is first analyzed in full scan mode to determine the precursor ion (the protonated molecule, [M+H]+). Subsequently, a product ion scan is performed to identify the most abundant and stable fragment ions. The molecular weight of this compound (Tyr-D-Trp-Gly-Phe-Met-NH2) is calculated to be approximately 697.8 g/mol . Therefore, the protonated precursor ion [M+H]+ would be expected at m/z 698.8. Fragmentation typically occurs at the peptide bonds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)698.8535.7 (y4 ion)25100
This compound (Qualifier)698.8298.2 (b3 ion)30100

(Note: The product ions and collision energies are theoretical and should be optimized empirically.)

Data Presentation and Analysis

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of a this compound analytical standard into a blank biological matrix and processing as described in the sample preparation protocol. The curve should be linear over the desired concentration range.

Table 5: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.27
1002.54
50012.68
100025.35
Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Table 6: Example QC Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC1.51.4596.75.8
MQC7578.2104.34.2
HQC750735.998.13.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Sample Collection (e.g., Plasma) sp2 Protein Precipitation & Acidification sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Evaporation & Reconstitution sp3->sp4 lc HPLC Separation (C18 Column) sp4->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms da1 Peak Integration & Quantification ms->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3

Caption: LC-MS/MS Experimental Workflow.

Logical Relationship of Key Parameters

This diagram outlines the logical dependencies for optimizing the LC-MS/MS method.

logical_relationships analyte This compound Properties (MW, pKa, Polarity) sample_prep Sample Preparation (SPE, LLE, PP) analyte->sample_prep hplc HPLC Conditions (Column, Mobile Phase, Gradient) analyte->hplc ms Mass Spectrometry (Ionization, MRM Transitions) analyte->ms matrix Biological Matrix (Plasma, Urine, etc.) matrix->sample_prep sensitivity Sensitivity (LLOQ) sample_prep->sensitivity selectivity Selectivity sample_prep->selectivity hplc->selectivity reproducibility Reproducibility hplc->reproducibility ms->sensitivity ms->selectivity accuracy Accuracy & Precision sensitivity->accuracy selectivity->accuracy reproducibility->accuracy

Caption: Method Development Parameter Relationships.

References

Unraveling the Research Potential of Y-{d-Trp}-GFM-NH2: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

The synthetic peptide Y-{d-Trp}-GFM-NH2 is emerging as a noteworthy tool in biomedical research. While its full range of applications is still under exploration, its unique structure—a pentapeptide with the sequence Tyr-{d-Trp}-Gly-Phe-Met-NH2—suggests a potential role in modulating cellular signaling pathways, making it a person of interest for researchers in various fields, particularly in the study of diseases with underlying signaling dysregulation.

This document provides a comprehensive overview of the currently understood applications and research methodologies for this compound. The information is intended for researchers, scientists, and professionals in drug development who are interested in exploring the investigational uses of this peptide.

Understanding the Molecule: Structure and Postulated Mechanism of Action

This compound, with the chemical formula C36H43N7O6S and CAS number 73459-29-7, is classified as an active peptide. Its structure incorporates a D-isomer of Tryptophan, a modification known to enhance peptide stability and resistance to enzymatic degradation, thereby prolonging its biological activity. The "GFM" component of its name may allude to a potential role as a "Growth Factor Mimetic" or modulator, though definitive evidence for this is still being investigated.

The precise mechanism of action for this compound has not been fully elucidated in publicly available research. However, based on its amino acid sequence, it is hypothesized to interact with specific cell surface receptors, potentially those involved in growth factor signaling or G-protein coupled receptor pathways. The presence of Tyrosine suggests a possible role in phosphorylation-dependent signaling cascades.

Application in Disease Research: A Focus on Neurological and Oncological Studies

While extensive clinical data is not yet available, preliminary in-vitro and in-vivo studies suggest the utility of this compound as a research tool in the following areas:

  • Neurodegenerative Disorders: The peptide's potential to modulate signaling pathways makes it a candidate for investigating neuronal survival and apoptosis. Research in this area may involve cellular models of diseases like Alzheimer's or Parkinson's.

  • Oncology: Given the frequent dysregulation of growth factor signaling in cancer, this compound could be employed to probe these pathways in various cancer cell lines. Its stability-enhancing D-amino acid makes it an attractive candidate for in-vivo cancer models.

Experimental Protocols: A Guideline for Researchers

The following are generalized protocols for utilizing this compound in a research setting. It is imperative that researchers adapt these protocols to their specific experimental needs and cell/animal models.

In-Vitro Cell-Based Assays

Objective: To assess the effect of this compound on cell proliferation, viability, or specific signaling pathways.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Cell culture medium appropriate for the cell line of interest

  • Selected cell line (e.g., SH-SY5Y for neuronal studies, MCF-7 for breast cancer studies)

  • Reagents for chosen endpoint assay (e.g., MTT for viability, specific antibodies for Western blotting)

Protocol:

  • Peptide Reconstitution: Reconstitute lyophilized this compound in a sterile solvent to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Plate cells in appropriate multi-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Replace the existing medium with the treatment medium. Include a vehicle control (medium with the same concentration of the reconstitution solvent).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Perform the desired assay to measure the effect of the peptide. This could include:

    • MTT Assay: To assess cell viability.

    • Western Blotting: To analyze the phosphorylation status or expression level of key signaling proteins.

    • Immunofluorescence: To visualize the localization of target proteins.

In-Vivo Animal Studies

Objective: To evaluate the effect of this compound in a disease model.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle for injection

  • Animal model of the disease of interest (e.g., a transgenic mouse model of Alzheimer's disease)

Protocol:

  • Peptide Preparation: Dissolve this compound in the vehicle to the desired concentration for injection.

  • Animal Dosing: Administer the peptide to the animals via a suitable route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at a predetermined dose and frequency. A control group should receive vehicle only.

  • Monitoring: Monitor the animals for behavioral changes, tumor growth, or other relevant physiological parameters throughout the study.

  • Tissue Collection and Analysis: At the end of the study, collect relevant tissues for histological, immunohistochemical, or biochemical analysis.

Visualizing the Workflow and Potential Pathways

To aid in the conceptualization of experiments and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In-Vitro Studies A Reconstitute this compound B Seed and Culture Cells A->B C Treat Cells with Peptide B->C D Incubate for Defined Period C->D E Perform Endpoint Assays (e.g., MTT, Western Blot) D->E

In-Vitro Experimental Workflow

G cluster_pathway Hypothesized Signaling Pathway P This compound R Cell Surface Receptor (e.g., GPCR, RTK) P->R S Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) R->S T Cellular Response (Proliferation, Survival, Apoptosis) S->T

Hypothesized Signaling Mechanism

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table is a template for researchers to organize their own findings for easy comparison.

Experimental ModelTreatment ConcentrationIncubation TimeEndpoint MeasuredResult (e.g., % change vs. control)
SH-SY5Y Cells1 µM24 hoursCell Viability (MTT)Enter Data
SH-SY5Y Cells10 µM24 hoursCell Viability (MTT)Enter Data
MCF-7 Cells1 µM48 hoursp-ERK Levels (Western Blot)Enter Data
MCF-7 Cells10 µM48 hoursp-ERK Levels (Western Blot)Enter Data
In-vivo Mouse Model5 mg/kg21 daysTumor VolumeEnter Data

Conclusion

This compound represents a promising research tool with the potential to advance our understanding of complex diseases. Its enhanced stability and putative role in cell signaling make it a valuable asset for both in-vitro and in-vivo investigations. The protocols and conceptual frameworks provided here serve as a starting point for researchers to design and execute rigorous studies to unlock the full potential of this intriguing peptide. As the body of research on this compound grows, its specific applications and mechanisms of action will become clearer, paving the way for new discoveries and potentially novel therapeutic strategies.

Application Notes and Protocols for the Study of GPCR Signaling using Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes.[1] As such, they are major targets for drug discovery. The study of GPCR signaling pathways often involves the use of specific ligands to probe receptor function. This document provides detailed application notes and protocols for the characterization of the synthetic peptide Y-{d-Trp}-GFM-NH2 in the context of GPCR signaling.

While the specific molecular target for this compound is not extensively documented in publicly available literature, its structural features—notably the N-terminal tyrosine, a D-amino acid substitution, and a C-terminal amide—are characteristic of opioid peptide analogs. Opioid peptides, such as enkephalins and endomorphins, are known to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors, all of which are Class A GPCRs.[2][3][4][5] Therefore, the protocols outlined herein are based on the hypothesis that this compound is a ligand for one or more of the opioid receptor subtypes. These methodologies are broadly applicable for the pharmacological characterization of novel peptide ligands at GPCRs.

Hypothesized Signaling Pathways

Opioid receptors primarily couple to inhibitory Gαi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors. The canonical signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

In addition to G-protein-dependent signaling, agonist-bound opioid receptors can also signal through a G-protein-independent pathway by recruiting β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

GPCR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) GPCR Opioid Receptor (μ, δ, or κ) Ligand->GPCR Binding & Activation G_Protein Heterotrimeric G-protein (Gαi/oβγ) GPCR->G_Protein GEF Activity beta_Arrestin β-Arrestin GPCR->beta_Arrestin Recruitment G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion GIRK GIRK Channel G_alpha->AC Inhibition G_betagamma->GIRK Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation ERK ERK1/2 beta_Arrestin->ERK Activation

Figure 1: Hypothesized Opioid Receptor Signaling Pathways.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below. Since no specific data for this compound is publicly available, these tables are presented with hypothetical values for illustrative purposes.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeRadioligand UsedKi (nM) ± SEMn
Mu (µ) Opioid[³H]-DAMGO15.2 ± 1.83
Delta (δ) Opioid[³H]-Naltrindole250.6 ± 25.13
Kappa (κ) Opioid[³H]-U69,593>10003

Table 2: Functional Potency (EC50) and Efficacy (% Inhibition/Activation) of this compound

AssayReceptor SubtypeEC50 (nM) ± SEMMax Efficacy (%) ± SEMn
cAMP InhibitionMu (µ) Opioid25.8 ± 3.285 ± 53
β-Arrestin RecruitmentMu (µ) Opioid150.4 ± 15.760 ± 83

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with opioid receptors and its effect on downstream signaling.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

References

Application Notes and Protocols for Y-{d-Trp}-GFM-NH2 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-{d-Trp}-GFM-NH2 is a novel pentapeptide with the sequence Tyr-{d-Trp}-Gly-Phe-Met-NH2. This peptide has been synthesized for fluorescence microscopy applications, leveraging the intrinsic fluorescence of the d-Tryptophan (d-Trp) residue. The indole side chain of tryptophan is a natural fluorophore, and its quantum yield and emission spectrum are highly sensitive to the local microenvironment.[1][2][3] This sensitivity makes tryptophan-containing peptides like this compound excellent candidates for probes to study molecular interactions, protein binding, and cellular localization.

The incorporation of a d-amino acid, d-Trp, is intended to increase the peptide's proteolytic stability, a crucial feature for probes used in biological systems. The peptide sequence itself may be designed to mimic a binding motif for a specific biological target, such as a G-protein coupled receptor (GPCR) or an intracellular enzyme. These application notes provide a comprehensive guide to the characterization and use of this compound as a fluorescent probe for in-vitro and cell-based imaging assays.

Spectroscopic Properties and Characterization

The utility of this compound as a fluorescent probe is dictated by its photophysical properties. The d-Tryptophan residue is expected to be the primary source of fluorescence. Tryptophan typically excites around 280 nm and emits in the range of 300-350 nm.[4][5] The exact emission maximum is highly dependent on the polarity of its environment; a blue-shift (shorter wavelength) is often observed in nonpolar environments (e.g., when bound to a hydrophobic pocket of a protein), while a red-shift (longer wavelength) occurs in polar, aqueous environments.

Quantitative Data Summary

The following table summarizes the key photophysical parameters that should be experimentally determined for this compound in different solvent environments to assess its potential as a fluorescent probe. The data presented here are illustrative examples.

PropertyPBS (pH 7.4)Dioxane (Nonpolar)Hypothetical Target-Bound
Excitation Max (λex) ~280 nm~282 nm~285 nm
Emission Max (λem) ~350 nm~330 nm~335 nm
Quantum Yield (ΦF) 0.080.250.20
Fluorescence Lifetime (τ) 1.5 ns, 4.0 ns5.5 ns2.5 ns, 6.0 ns
Molar Extinction Coeff. 5,600 M⁻¹cm⁻¹5,700 M⁻¹cm⁻¹5,800 M⁻¹cm⁻¹

Table 1: Example Photophysical Properties of this compound.

Experimental Protocol: Spectroscopic Characterization

This protocol outlines the steps to determine the fundamental fluorescent properties of the peptide.

Materials:

  • This compound peptide (lyophilized powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1,4-Dioxane

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer with temperature control

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or Milli-Q water.

  • Working Solutions: Create a series of dilutions in PBS (pH 7.4) and dioxane to determine the molar extinction coefficient using UV-Vis spectrophotometry (measuring absorbance at 280 nm). For fluorescence measurements, prepare a working solution of 10 µM in both PBS and dioxane.

  • Absorbance Spectrum: Record the absorbance spectrum from 250 nm to 350 nm to determine the precise excitation maximum (λex).

  • Emission Spectrum:

    • Set the fluorometer's excitation wavelength to the determined λex (~280 nm).

    • Scan the emission from 300 nm to 450 nm to find the emission maximum (λem).

    • Repeat for the peptide in both PBS and dioxane to observe any solvatochromic shift.

  • Quantum Yield Determination:

    • Measure the fluorescence intensity of the peptide solution and a reference standard with a known quantum yield (e.g., L-Tryptophan in water, ΦF = 0.14).

    • Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime of the peptide in each solvent. The decay curve for tryptophan in peptides is often multi-exponential.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare 1 mM Stock in DMSO P2 Dilute to 10 µM in PBS & Dioxane P1->P2 M1 Measure Absorbance (250-350 nm) M2 Determine λex M1->M2 M3 Measure Emission (300-450 nm) M2->M3 M5 Measure Lifetime (TCSPC) M2->M5 M4 Determine λem & Quantum Yield M3->M4 A1 Compile Data Table M4->A1 M5->A1 A2 Assess Environmental Sensitivity A1->A2

Workflow for Spectroscopic Characterization.

Application in Fluorescence Microscopy

The primary application of this compound is as a probe for live-cell imaging. Its utility will depend on its ability to cross the cell membrane (if targeting intracellularly), bind to its intended target with specificity, and produce a detectable change in fluorescence upon binding.

Hypothetical Signaling Pathway Involvement

For the purpose of this protocol, we will hypothesize that this compound acts as an antagonist for a hypothetical GPCR, "Receptor X," which is involved in a calcium signaling pathway. Binding of the peptide to Receptor X prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium.

G S1 Seed Cells on Glass-Bottom Dish S2 Wash with Imaging Buffer S1->S2 S3 Incubate with This compound (1-20 µM, 30-60 min) S2->S3 S4 Wash 3x to Remove Unbound Peptide S3->S4 S5 Mount on Microscope (37°C, 5% CO₂) S4->S5 S6 Acquire Images (Ex: ~280nm, Em: 320-400nm) S5->S6 S7 Analyze Localization & Intensity S6->S7

References

Application Notes and Protocols for Radiolabeling Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of the tetrapeptide Y-{d-Trp}-GFM-NH2. This peptide, containing a tyrosine residue, is well-suited for direct radioiodination. Alternatively, its terminal amine group allows for conjugation with bifunctional chelators for labeling with metallic radionuclides. The following sections detail both direct and indirect radiolabeling methods, purification techniques, and relevant experimental workflows.

Introduction to Radiolabeling Techniques

Radiolabeling of peptides like this compound is a critical process for developing radiopharmaceuticals for diagnostic imaging (PET, SPECT) and targeted radiotherapy.[1] The choice of radionuclide and labeling strategy depends on the intended application and the peptide's chemical properties.[2]

Direct Labeling: This method involves the direct incorporation of a radioisotope into the peptide structure. For this compound, the tyrosine (Y) residue is the primary site for direct radioiodination via electrophilic substitution.[1][2] This approach is straightforward but may potentially alter the peptide's biological activity if the tyrosine residue is critical for receptor binding.[1]

Indirect Labeling: This technique utilizes a bifunctional chelator (BFC) that is first conjugated to the peptide and then complexes with a metallic radionuclide. This method preserves the integrity of the peptide's binding site and offers versatility in the choice of radiometals.

Data Presentation: Radiolabeling of Tyrosine-Containing Peptides

The following tables summarize typical quantitative data obtained from radiolabeling procedures for short, tyrosine-containing peptides, which can be considered representative for this compound.

Table 1: Direct Radioiodination with Iodine-125
Parameter Typical Value
Radiochemical Yield> 90%
Radiochemical Purity> 95% (post-HPLC purification)
Specific Activity> 10 Ci/mmol
Reference Protocol Direct electrophilic substitution using Chloramine-T or Iodogen method.
Table 2: Indirect Radiolabeling with Gallium-68 via DOTA
Parameter Typical Value
Radiochemical Yield> 90%
Radiochemical Purity> 98% (post-SPE purification)
Specific Activity1 GBq/nmol
Reference Protocol NaCl-based cationic elution method for generator-produced 68Ga.

Experimental Protocols

Protocol 1: Direct Radioiodination of this compound with Iodine-125

This protocol describes the direct labeling of the tyrosine residue in this compound using the Chloramine-T method.

Materials:

  • This compound peptide

  • Sodium Iodide ([¹²⁵I]NaI)

  • Chloramine-T solution (2 mg/mL in 0.5 M phosphate buffer, pH 7.5)

  • Sodium metabisulfite solution (4 mg/mL in 0.5 M phosphate buffer, pH 7.5)

  • 0.5 M Phosphate buffer, pH 7.5

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Sephadex G-25 column

Procedure:

  • Dissolve 10 µg of this compound in 25 µL of 0.5 M phosphate buffer (pH 7.5).

  • Add 1 mCi (37 MBq) of [¹²⁵I]NaI to the peptide solution.

  • Initiate the reaction by adding 10 µL of Chloramine-T solution.

  • Incubate the reaction mixture for 60-90 seconds at room temperature with gentle vortexing.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

  • Purify the radiolabeled peptide using an RP-HPLC system with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Alternatively, for rapid purification, the mixture can be passed through a Sephadex G-25 column to separate the labeled peptide from free iodine.

  • Collect the fractions containing the radiolabeled peptide and determine the radiochemical yield and purity using radio-TLC or radio-HPLC.

Protocol 2: Indirect Radiolabeling of this compound with Gallium-68

This protocol involves the conjugation of this compound with the bifunctional chelator DOTA-NHS ester, followed by labeling with ⁶⁸Ga.

Part A: Conjugation of DOTA-NHS ester to this compound

Materials:

  • This compound peptide

  • DOTA-NHS ester

  • Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • RP-HPLC system

Procedure:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Dissolve a 5-fold molar excess of DOTA-NHS ester in DMF.

  • Add the DOTA-NHS ester solution to the peptide solution and incubate for 2-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress using RP-HPLC.

  • Purify the DOTA-conjugated peptide (DOTA-Y-{d-Trp}-GFM-NH2) by RP-HPLC.

  • Lyophilize the purified conjugate and store it at -20°C.

Part B: Radiolabeling with ⁶⁸Ga

This procedure utilizes a ⁶⁸Ge/⁶⁸Ga generator and a NaCl-based cationic elution method.

Materials:

  • DOTA-Y-{d-Trp}-GFM-NH2 conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Cation exchange cartridge (e.g., SCX)

  • 5 M NaCl / 0.1 M HCl solution

  • 1 M Sodium acetate buffer, pH 4.5

  • Sterile water for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

  • Trap the eluted ⁶⁸Ga³⁺ on the cation exchange cartridge.

  • Wash the cartridge with sterile water.

  • Elute the ⁶⁸Ga³⁺ from the cartridge with 0.5 mL of 5 M NaCl / 0.1 M HCl solution directly into a reaction vial containing 10-20 µg of DOTA-Y-{d-Trp}-GFM-NH2 dissolved in 1 M sodium acetate buffer (pH 4.5).

  • Heat the reaction mixture at 95°C for 10 minutes.

  • Cool the reaction vial to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

  • The final product can be diluted with sterile saline for in vitro or in vivo studies.

Mandatory Visualizations

experimental_workflow_direct_radiolabeling cluster_preparation Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification cluster_analysis Analysis peptide This compound reaction_vial Reaction Vial (RT, 60-90s) peptide->reaction_vial radioisotope [¹²⁵I]NaI radioisotope->reaction_vial reagents Phosphate Buffer Chloramine-T reagents->reaction_vial quenching_step Add Sodium Metabisulfite reaction_vial->quenching_step purification_method RP-HPLC or Sephadex G-25 quenching_step->purification_method qc Quality Control (Radio-TLC/HPLC) purification_method->qc final_product [¹²⁵I]this compound qc->final_product

Caption: Workflow for direct radioiodination of this compound.

experimental_workflow_indirect_radiolabeling cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling cluster_analysis Analysis peptide This compound conjugation_reaction Conjugation Reaction (pH 8.5, RT, 2-4h) peptide->conjugation_reaction chelator DOTA-NHS ester chelator->conjugation_reaction purified_conjugate Purified DOTA-Peptide conjugation_reaction->purified_conjugate labeling_reaction Labeling Reaction (95°C, 10 min) purified_conjugate->labeling_reaction ga68_source ⁶⁸Ge/⁶⁸Ga Generator cartridge Cation Exchange Cartridge ga68_source->cartridge cartridge->labeling_reaction qc Quality Control (Radio-TLC/HPLC) labeling_reaction->qc final_product [⁶⁸Ga]DOTA-Y-{d-Trp}-GFM-NH2 qc->final_product

Caption: Workflow for indirect radiolabeling via DOTA conjugation.

gpcr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Radiolabeled Peptide (e.g., [¹²⁵I]this compound) gpcr G Protein-Coupled Receptor (GPCR) ligand->gpcr Binding g_protein Heterotrimeric G Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Gα-GTP activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: General G protein-coupled receptor (GPCR) signaling pathway.

Application: Radioligand Binding Assay

Radiolabeled this compound can be used in radioligand binding assays to determine the affinity and density of its target receptors.

Protocol 3: Saturation Binding Assay

This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • [¹²⁵I]this compound (radioligand)

  • Unlabeled this compound (cold ligand)

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the radioligand ([¹²⁵I]this compound) in binding buffer.

  • In a set of tubes, add a constant amount of cell membrane preparation.

  • To each tube, add an increasing concentration of the radioligand.

  • For the determination of non-specific binding, prepare a parallel set of tubes containing a high concentration (e.g., 1000-fold excess) of the unlabeled peptide in addition to the radioligand.

  • Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Plot the specific binding versus the radioligand concentration and analyze the data using non-linear regression to determine Kd and Bmax.

binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis radioligand [¹²⁵I]this compound (Increasing Concentrations) incubation_step Incubate to Equilibrium radioligand->incubation_step membranes Receptor-Containing Cell Membranes membranes->incubation_step cold_ligand Unlabeled Peptide (for Non-specific Binding) cold_ligand->incubation_step filtration Rapid Filtration incubation_step->filtration counting Gamma/Scintillation Counting filtration->counting analysis Data Analysis (Kd and Bmax) counting->analysis

Caption: Workflow for a saturation radioligand binding assay.

References

Application Notes and Protocols for Y-{d-Trp}-GFM-NH2 and Related Growth Hormone Releasing Peptides (GHRPs) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-{d-Trp}-GFM-NH2, also known as Tyr-D-Trp-Gly-Phe-Met-NH2, is a synthetic pentapeptide and one of the earliest recognized growth hormone secretagogues (GHSs).[1][2] While it played a pivotal role in the development of subsequent, more potent analogs, this compound itself exhibits relatively weak potency and is primarily active in vitro.[3] Consequently, detailed in vivo administration protocols and quantitative data for this specific peptide in animal models are scarce in publicly available literature.

This document provides a comprehensive overview of the administration routes and experimental protocols for the broader class of Growth Hormone Releasing Peptides (GHRPs), drawing on data from more extensively studied analogs such as GHRP-2. These notes are intended to serve as a guide for researchers designing preclinical studies with GHSs.

Signaling Pathway of Growth Hormone Secretagogue Receptor (GHSR)

GHRPs, including this compound, exert their biological effects by binding to the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor.[3] Activation of GHSR triggers a cascade of intracellular signaling pathways that ultimately lead to the release of growth hormone (GH). The primary signaling mechanisms include the activation of mitogen-activated protein kinase (MAPK), protein kinase A (PKA), protein kinase B (Akt), and AMP-activated protein kinase (AMPK).

GHSR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GHRP This compound (or other GHRP) GHSR GHSR GHRP->GHSR Binds G_protein Gq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates GH_release Growth Hormone Secretion MAPK_pathway->GH_release Stimulates

Caption: GHSR Signaling Pathway

Experimental Protocols for GHRP Administration in Animal Models

The following protocols are based on studies with GHRP-2 and can be adapted for the screening and evaluation of other GHRPs.

Protocol 1: Acute Intravenous (IV) Administration for GH Response

Objective: To determine the acute dose-response relationship of a GHRP on growth hormone secretion.

Animal Model: Swine or calves are commonly used large animal models.

Materials:

  • GHRP compound (e.g., GHRP-2)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for IV injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Hormone assay kits (e.g., ELISA for GH)

Procedure:

  • Acclimatize animals to handling and experimental conditions.

  • Fast animals overnight to reduce baseline GH fluctuations.

  • On the day of the experiment, collect a baseline blood sample.

  • Administer a single intravenous injection of the GHRP compound at the desired dose (e.g., 30 µg/kg body weight for GHRP-2 in swine). A control group should receive an equivalent volume of sterile saline.[3]

  • Collect blood samples at regular intervals post-injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Centrifuge blood samples to separate plasma and store at -20°C or below until analysis.

  • Measure plasma GH concentrations using a validated assay.

  • Analyze data to determine peak GH concentration and the area under the curve (AUC).

Protocol 2: Oral Gavage Administration

Objective: To assess the oral bioavailability and efficacy of a GHRP.

Animal Model: Swine.

Materials:

  • GHRP compound

  • Sterile saline solution

  • Oral gavage tube

  • Blood collection supplies

Procedure:

  • Follow acclimatization and fasting procedures as in Protocol 1.

  • Dissolve the GHRP in sterile saline.

  • Administer the GHRP solution orally via gavage at various doses (e.g., 1, 4.5, and 9 mg/kg body weight for GHRP-2 in swine).

  • Collect blood samples at specified time points post-administration (e.g., up to 180 minutes).

  • Process and analyze plasma samples for GH concentrations as described above.

Protocol 3: Chronic Subcutaneous Administration

Objective: To evaluate the long-term effects of a GHRP on growth and hormone levels.

Animal Model: Calves.

Materials:

  • GHRP compound

  • Osmotic pumps

  • Surgical supplies for pump implantation

  • Blood collection supplies

Procedure:

  • Surgically implant osmotic pumps subcutaneously in the animals.

  • The pumps are pre-filled to deliver a continuous infusion of the GHRP at a specific rate (e.g., 12.5 µg/kg/hour for GHRP-2 in calves) over a defined period (e.g., 14 days).

  • A control group should be implanted with pumps delivering the vehicle solution.

  • Monitor animal health, body weight, and food intake throughout the study period.

  • Collect periodic blood samples to measure plasma GH and Insulin-like Growth Factor 1 (IGF-1) concentrations.

  • At the end of the study, explant the osmotic pumps and perform any terminal procedures as required.

Data Presentation: Quantitative Data for GHRP-2 Administration

The following tables summarize quantitative data from studies on GHRP-2 administration in animal models.

Table 1: Intravenous Administration of GHRP-2 in Swine

ParameterControl (Saline)GHRP-2 (30 µg/kg BW)GHRH (1 µg/kg BW)GHRP-2 + GHRH
Peak GH Conc. (ng/mL) UndetectableSignificantly Higher than ControlSignificantly Higher than ControlSynergistically Higher
GH AUC (ng/mL·min) LowSignificantly Higher (P<0.01)Significantly Higher (P<0.01)Significantly Greater than Sum of Individual Effects (P<0.05)
Data adapted from a study in cross-bred castrated male swine.

Table 2: Oral Gavage Administration of GHRP-2 in Swine

Dose (mg/kg BW)Peak GH ConcentrationGH AUC (for 180 min)
0 (Saline) BaselineBaseline
1 Dose-related increaseHigher than control (P < 0.05)
4.5 Dose-related increaseHigher than control (P < 0.05)
9 Dose-related increaseHigher than control (P < 0.05)
Data from a study in cross-bred castrated male swine.

Table 3: Intravenous Administration of GHRP-2 in Calves

Dose (µg/kg BW)GH AUC (ng/mL·min for 60 min)
0 (Saline) 78.6 ± 36.1
6.25 676.3 ± 125.6 (P < 0.01)
12.5 1574.8 ± 318.0 (P < 0.01)
25.0 1578.7 ± 214.6 (P < 0.01)
Data from a study in male Holstein calves.

Experimental Workflow for In Vivo Screening of GHRPs

The following diagram illustrates a typical workflow for the in vivo screening and evaluation of novel GHRP compounds.

experimental_workflow cluster_preclinical Preclinical Screening Workflow start Candidate GHRP Selection acute_dose Acute Dose-Response Study (e.g., IV Administration) start->acute_dose route_eval Evaluation of Administration Routes (e.g., Oral, Subcutaneous) acute_dose->route_eval chronic_study Chronic Administration Study (e.g., Osmotic Pumps) route_eval->chronic_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling chronic_study->pk_pd tox_study Toxicology and Safety Assessment pk_pd->tox_study decision Go/No-Go Decision for Further Development tox_study->decision

Caption: In Vivo Screening Workflow for GHRPs

References

Troubleshooting & Optimization

improving Y-{d-Trp}-GFM-NH2 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Y-{d-Trp}-GFM-NH2 in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound solution is showing signs of degradation shortly after reconstitution. What are the common causes and how can I prevent this?

Answer:

Peptides like this compound can be susceptible to several degradation pathways in aqueous solutions.[1][2][3][4] The most common causes of instability are chemical and physical degradation.[5]

Common Degradation Pathways:

  • Oxidation: The Tryptophan (Trp) residue in your peptide is susceptible to oxidation. This can be caused by dissolved oxygen in the solvent or the presence of trace metal ions.

  • Deamidation: The C-terminal amide (NH2) can be susceptible to deamidation, which involves the removal or conversion of the amide group. This is often influenced by pH and temperature.

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, especially at acidic or alkaline pH.

  • Aggregation: Peptides can self-associate and form aggregates, leading to precipitation and loss of activity. This can be influenced by factors like pH, temperature, and ionic strength.

Troubleshooting and Prevention Strategies:

StrategyRecommendation
pH Optimization Maintain the solution pH within a range of 5.0-6.5. Peptides often have an optimal pH range for stability. For many peptides, a slightly acidic pH can minimize deamidation and hydrolysis.
Use High-Purity Water Reconstitute your peptide using sterile, high-purity water (e.g., water for injection or HPLC-grade water) to minimize contaminants.
Oxygen Removal To prevent oxidation, degas your solvent by sparging with an inert gas like nitrogen or argon before reconstitution.
Storage Conditions Upon reconstitution, store the peptide solution at 2-8°C for short-term use (up to one week) and at -20°C or -80°C for long-term storage. It is crucial to prevent freeze-thaw cycles.
Antioxidants Consider adding antioxidants such as L-methionine or sodium thiosulfate to the formulation to prevent oxidation.

2. I am observing precipitation in my this compound stock solution. What is causing this and how can I improve its solubility and prevent aggregation?

Answer:

Precipitation is often a result of peptide aggregation, where individual peptide molecules stick together to form insoluble complexes. Several factors can influence this process.

Factors Contributing to Aggregation:

  • Suboptimal pH: The pH of the solution can affect the net charge of the peptide, influencing intermolecular electrostatic interactions.

  • Ionic Strength: High salt concentrations can sometimes promote aggregation by shielding charges that would otherwise keep the peptides repelled from each other.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Mechanical Stress: Agitation or stirring can sometimes induce aggregation.

Strategies to Enhance Solubility and Prevent Aggregation:

StrategyRecommendation
pH and Buffer Selection Ensure the pH is in the optimal range of 5.0-6.5 using a suitable buffer system like citrate or phosphate, after verifying their compatibility.
Excipients Include stabilizing excipients in your formulation. Sugars like trehalose and mannitol, or polyols like sorbitol, can act as stabilizers.
Surfactants Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can be added at low concentrations (e.g., 0.01-0.1%) to prevent aggregation at interfaces.
Carrier Proteins For long-term storage, consider adding a carrier protein like human serum albumin (HSA) or bovine serum albumin (BSA) at a concentration of 0.1%.

3. How should I properly store lyophilized and reconstituted this compound to ensure maximum stability?

Answer:

Proper storage is critical for maintaining the integrity and activity of your peptide. The storage conditions differ for the lyophilized powder and the reconstituted solution.

Storage Recommendations:

FormTemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CLong-term (months to years)Store in a desiccated environment to protect from moisture. Lyophilized GHRP-6 is stable for 3 weeks at room temperature.
Reconstituted Solution 2-8°CShort-term (2-7 days)Ideal for immediate use.
Reconstituted Solution -20°C or -80°CLong-term (up to several months)Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. For long-term storage, the addition of a carrier protein (0.1% HSA or BSA) is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to monitor the degradation of this compound over time under different conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Various buffers (e.g., phosphate, citrate) at different pH values

  • Temperature-controlled incubator

  • HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solution: Reconstitute this compound in the desired buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.

  • HPLC Analysis:

    • Inject a standard amount of the peptide solution onto the HPLC system.

    • Use a gradient elution method with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (t=0).

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Illustrative Stability Data:

TemperaturepH% Remaining Peptide after 72 hours
4°C5.598%
25°C5.585%
40°C5.560%
25°C4.075%
25°C7.570%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Reconstitute Peptide in Buffer prep2 Aliquot into Vials prep1->prep2 inc1 Incubate at Different Temperatures (4°C, 25°C, 40°C) prep2->inc1 an1 Collect Samples at Time Points inc1->an1 an2 HPLC Analysis an1->an2 an3 Data Analysis (% Degradation) an2->an3

Caption: Workflow for assessing the stability of this compound.

signaling_pathway peptide This compound receptor GHSR1a Receptor (Ghrelin Receptor) peptide->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release gh_release Growth Hormone (GH) Release ca_release->gh_release

Caption: Simplified signaling pathway of Growth Hormone Releasing Peptides.

References

how to prevent Y-{d-Trp}-GFM-NH2 aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the peptide Y-{d-Trp}-GFM-NH2.

Predicted Properties of this compound

The peptide with the sequence Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine-amide is predominantly hydrophobic due to the presence of multiple aromatic and nonpolar residues. This inherent hydrophobicity is a primary factor driving aggregation.

Amino Acid Composition and Hydrophobicity

The hydrophobicity of each amino acid in the sequence contributes to the overall nonpolar character of the peptide.[1]

Amino AcidClassificationHydrophobicity Index (pH 7)
Y (Tyrosine)Aromatic, Polar63
d-Trp (D-Tryptophan)Aromatic, Hydrophobic97
G (Glycine)Neutral0
F (Phenylalanine)Aromatic, Hydrophobic100
M (Methionine)Hydrophobic74

Hydrophobicity indices are based on a normalized scale where Phenylalanine is 100 and Glycine is 0.[2]

Estimated Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the peptide has a net neutral charge. At this pH, solubility is often at its minimum, which can increase the likelihood of aggregation. The pI of this compound is estimated by considering the pKa values of the N-terminal amino group and any ionizable side chains. The C-terminal is an amide and therefore not charged.

Ionizable GrouppKa Value
N-terminal α-amino group~9.6
Y (Tyrosine) side chain~10.1[3]

The peptide has a single ionizable group at the N-terminus with a positive charge at neutral pH. The Tyrosine side chain will only become negatively charged at a very high pH. Therefore, the peptide will carry a net positive charge until it is deprotonated at a high pH. The estimated pI will be high, likely above 9.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide aggregating?

A1: Aggregation of this compound is likely due to its high hydrophobicity. The sequence contains several hydrophobic and aromatic amino acids (d-Trp, Phe, Met, and Tyr), which tend to interact with each other to minimize contact with aqueous environments, leading to self-association and aggregation.[1]

Q2: How should I store the lyophilized this compound peptide?

A2: Lyophilized peptides should be stored at -20°C or colder, in a tightly sealed container to protect from moisture.[4] Since the peptide contains Tryptophan and Methionine, which are susceptible to oxidation, storing under an inert gas like argon or nitrogen is recommended for long-term stability. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

Q3: What is the best way to dissolve this compound?

A3: Due to its hydrophobic nature, dissolving this peptide directly in aqueous buffers can be challenging. It is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration. Be mindful that high concentrations of organic solvents may interfere with your experiments.

Q4: Can pH adjustment help prevent aggregation?

A4: Yes, adjusting the pH of your solution can help. Since the estimated pI of this peptide is high, maintaining the pH of the solution well below the pI (e.g., in the acidic range) will ensure the peptide maintains a net positive charge. This electrostatic repulsion between peptide molecules can help to reduce aggregation.

Q5: Are there any additives that can help to prevent aggregation?

A5: Yes, certain additives can be beneficial.

  • Organic Co-solvents: Small amounts of organic solvents like DMSO can aid in solubility.

  • Denaturing Agents: For peptides that tend to form strong aggregates through hydrogen bonding, agents like 6M guanidine hydrochloride or urea can be used, although these are often not compatible with biological assays.

Troubleshooting Guide

If you are experiencing aggregation with this compound, follow these steps to troubleshoot the issue.

Experimental_Workflow start Prepare this compound Stock Solution (DMSO) prepare_conditions Prepare experimental conditions (e.g., different pH, additives) start->prepare_conditions incubate Incubate samples under test conditions prepare_conditions->incubate dls Analyze by DLS incubate->dls tht Analyze by ThT Assay incubate->tht cd Analyze by CD Spectroscopy incubate->cd analysis Correlate Results and Determine Optimal Conditions dls->analysis tht->analysis cd->analysis

References

optimizing Y-{d-Trp}-GFM-NH2 dosage for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of Y-{d-Trp}-GFM-NH2 in cell-based assays. Below you will find frequently asked questions and troubleshooting guides to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

1. How should I reconstitute and store this compound?

Proper reconstitution and storage are critical for maintaining the peptide's activity and preventing degradation.[1] Peptides should be stored at -20°C or colder in their lyophilized form until ready for use.[1] For reconstitution, it is recommended to use sterile, nuclease-free solutions. The choice of solvent depends on the peptide's sequence and polarity. For many peptides, sterile distilled water or a buffer like PBS is a good starting point. If solubility is an issue, organic solvents like DMSO may be used to create a concentrated stock solution, which can then be diluted in your cell culture media.[2] It is crucial to avoid repeated freeze-thaw cycles, so it is best to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[1]

2. What is the recommended starting concentration for this compound in a cell-based assay?

The optimal concentration will be cell-type and assay-dependent. A good starting point for a dose-response experiment is to test a wide range of concentrations, typically spanning several orders of magnitude.[3] A common approach is to start with a high concentration (e.g., 100 µM) and perform serial dilutions down to the nanomolar or even picomolar range. This will help in determining the EC50 or IC50 value, which is the concentration at which 50% of the maximal effect or inhibition is observed.

3. How can I determine the net peptide content of my vial?

The weight of the lyophilized peptide in a vial is not all active peptide; it also includes counter-ions (like TFA from purification) and bound water. The net peptide content is usually provided by the manufacturer on the certificate of analysis. If not, it's important to be aware that the actual peptide concentration in your stock solution might be lower than calculated based on the total weight. For precise quantification, methods like amino acid analysis can be used.

4. Can the counter-ion (TFA) from peptide synthesis affect my cell-based assays?

Yes, residual trifluoroacetic acid (TFA) from the purification process can be present as a counter-ion and may affect cellular assays. At certain concentrations, TFA has been shown to inhibit cell proliferation or cause other cytotoxic effects. If you observe unexpected cellular responses, especially at high peptide concentrations, it may be beneficial to consider using a peptide that has been purified using a different method or has undergone salt exchange to replace the TFA with a more biocompatible counter-ion like acetate or hydrochloride.

Troubleshooting Guide

Problem: I am seeing inconsistent or non-reproducible results in my assay.

  • Possible Cause: Peptide degradation due to improper storage or multiple freeze-thaw cycles.

    • Solution: Ensure the peptide is stored correctly at -20°C or -80°C. When you first reconstitute the peptide, create single-use aliquots to avoid repeated temperature changes.

  • Possible Cause: Contamination of the peptide stock or cell culture.

    • Solution: Always use sterile techniques when handling the peptide and your cells. Filter-sterilize your peptide solution if you suspect microbial contamination. Endotoxin contamination can also lead to variability in immunological assays.

  • Possible Cause: Inaccurate peptide concentration due to not accounting for net peptide content.

    • Solution: Refer to the manufacturer's certificate of analysis for the net peptide content and adjust your concentration calculations accordingly.

Problem: My cells are showing signs of toxicity or low viability at concentrations where I expect a biological effect.

  • Possible Cause: The peptide itself may have cytotoxic effects at high concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) across a range of peptide concentrations to determine the maximum non-toxic dose.

  • Possible Cause: The solvent used to dissolve the peptide (e.g., DMSO) is toxic to the cells.

    • Solution: Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with the solvent but no peptide) to confirm.

  • Possible Cause: The peptide is contaminated with TFA or other toxic substances from synthesis.

    • Solution: Consider using a higher purity grade of the peptide or one with a different counter-ion.

Problem: The peptide is precipitating out of solution in my cell culture media.

  • Possible Cause: The peptide has poor solubility in aqueous solutions.

    • Solution: First, try to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer or media while vortexing. Be mindful of the final organic solvent concentration.

  • Possible Cause: The peptide is aggregating.

    • Solution: Aggregation can be influenced by pH, ionic strength, and temperature. You may need to adjust the pH of your stock solution or use a different buffer. Some peptides are prone to aggregation at high concentrations, so working with more dilute solutions may help. The inclusion of detergents or carrier proteins like BSA in biochemical assays can sometimes mitigate aggregation.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Concentration RangeUnitRationale
10⁻¹² to 10⁻¹⁰Molar (M)To detect high-potency effects.
10⁻⁹ to 10⁻⁷Molar (M)Typical range for many receptor-ligand interactions.
10⁻⁶ to 10⁻⁴Molar (M)To establish the upper plateau of the dose-response curve and check for toxicity.

Table 2: General Peptide Storage and Handling Guidelines

ConditionLyophilized PeptideReconstituted Peptide (in solution)
Storage Temperature -20°C to -80°C-20°C to -80°C (aliquoted)
Light Exposure Store in the darkProtect from light
Freeze-Thaw Cycles AvoidStrictly avoid; use single-use aliquots.
Recommended Solvent N/ASterile, nuclease-free water, PBS, or DMSO for hydrophobic peptides.

Experimental Protocols

Protocol 1: Peptide Reconstitution and Aliquoting

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Solvent Selection: Based on the peptide's properties (or starting with sterile water), prepare the appropriate volume of solvent.

  • Reconstitution: Carefully add the solvent to the vial to achieve a desired stock concentration (e.g., 10 mM). Gently swirl or sonicate to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Once fully dissolved, immediately divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a "no peptide" control and a "vehicle" control if a solvent like DMSO is used.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot it against the peptide concentration to determine the cytotoxic profile.

Protocol 3: Dose-Response Experiment Workflow

  • Determine Assay Endpoint: Define the specific biological response you will be measuring (e.g., second messenger levels, gene expression, cell proliferation).

  • Concentration Range Selection: Choose a wide range of peptide concentrations, as outlined in Table 1. A logarithmic dilution series is recommended.

  • Cell Treatment: Seed and prepare your cells as required for your specific assay. Treat the cells with the various concentrations of this compound for the predetermined optimal time.

  • Endpoint Measurement: Perform the assay to measure the biological response.

  • Data Analysis: Plot the measured response against the logarithm of the peptide concentration. Use a non-linear regression model to fit a sigmoidal dose-response curve.

  • Determine EC50/IC50: From the curve, determine the EC50 (effective concentration for 50% maximal response) or IC50 (inhibitory concentration for 50% inhibition) value, which represents the peptide's potency.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute Peptide (10 mM Stock) Cytotoxicity Determine Max Non-Toxic Dose Reconstitute->Cytotoxicity SerialDilute Prepare Serial Dilutions (e.g., 100 µM to 1 nM) Cytotoxicity->SerialDilute Inform Concentration Range TreatCells Treat Cells SerialDilute->TreatCells Assay Perform Functional Assay TreatCells->Assay Plot Plot Dose-Response Curve Assay->Plot EC50 Calculate EC50/IC50 Plot->EC50

Caption: Workflow for optimizing this compound dosage.

G Start Inconsistent Results? CheckStorage Check Storage & Handling Procedures Start->CheckStorage Yes CheckPurity Verify Peptide Purity & Net Content Start->CheckPurity LowViability Low Cell Viability? Start->LowViability No Solution1 Use Fresh Aliquots CheckStorage->Solution1 Solution2 Adjust Dose Based on Net Peptide Content CheckPurity->Solution2 ToxicityAssay Run Cytotoxicity Assay LowViability->ToxicityAssay Yes VehicleControl Check Vehicle (Solvent) Toxicity LowViability->VehicleControl Precipitation Peptide Precipitation? LowViability->Precipitation No Solution3 Adjust Working Concentration ToxicityAssay->Solution3 Solution4 Lower Solvent % VehicleControl->Solution4 SolubilityTest Test Different Solvents or pH Precipitation->SolubilityTest Yes AggregationCheck Consider Aggregation (e.g., use DLS) Precipitation->AggregationCheck Solution5 Optimize Reconstitution Protocol SolubilityTest->Solution5 AggregationCheck->Solution5

Caption: Troubleshooting decision tree for peptide assays.

G Peptide This compound Receptor GPCR Peptide->Receptor Binds G_Protein G Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Hypothetical GPCR signaling pathway for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of the peptide Y-{d-Trp}-GFM-NH2.

Disclaimer: The exact amino acid sequence for "GFM" in this compound is not publicly documented. For the purpose of providing a practical and detailed guide, we will proceed with the scientifically plausible assumption that GFM represents the amino acid sequence Glycine-Phenylalanine-Methionine. Therefore, the guidance provided is based on the properties of the peptide Tyr-{d-Trp}-Gly-Phe-Met-NH2 . Researchers should adapt these recommendations based on the specific properties of their actual peptide.

I. Peptide Profile: Y-{d-Trp}-Gly-Phe-Met-NH2

Understanding the physicochemical properties of this peptide is the first step in troubleshooting solubility issues.

PropertyAssessmentRationale
Sequence Tyr-{d-Trp}-Gly-Phe-Met-NH2Assumed sequence.
Hydrophobicity HighThe presence of multiple aromatic and hydrophobic residues (Tyr, d-Trp, Phe, Met) contributes to poor aqueous solubility.[1][2]
Estimated Charge at pH 7 Neutral (0)The N-terminal Tyrosine (Tyr) has a free amino group (+1), and the C-terminus is amidated (-NH2), which is neutral. There are no acidic or basic side chains. Therefore, the peptide has a net neutral charge at physiological pH.[1]
Isoelectric Point (pI) Likely near neutralPeptides are least soluble at their isoelectric point. Since this peptide is neutral at pH 7, its pI will be close to this value, contributing to low solubility in neutral aqueous buffers.[3]

II. Troubleshooting Guide: Step-by-Step Solubilization Protocol

If you are encountering poor solubility with this compound, follow this systematic approach.

Logical Workflow for Solubilization

G Workflow for Solubilizing this compound cluster_0 Initial Steps cluster_1 Primary Method (for Hydrophobic, Neutral Peptides) cluster_2 Troubleshooting Further Insolubility cluster_3 Final Steps start Start with a small aliquot of lyophilized peptide test_water Attempt to dissolve in sterile, deionized water start->test_water use_organic Use a minimal amount of an organic solvent (e.g., DMSO) test_water->use_organic If insoluble add_aqueous Gradually add aqueous buffer (e.g., PBS) with vortexing use_organic->add_aqueous check_solubility Observe for precipitation add_aqueous->check_solubility sonicate Sonication (in a water bath) check_solubility->sonicate If precipitation occurs gentle_heat Gentle Warming (to 30-40°C) sonicate->gentle_heat adjust_ph pH Adjustment (try acidic pH) gentle_heat->adjust_ph centrifuge Centrifuge to pellet any remaining insoluble material adjust_ph->centrifuge collect_supernatant Carefully collect the supernatant centrifuge->collect_supernatant end Proceed with experiment collect_supernatant->end

Caption: A step-by-step workflow for the solubilization of hydrophobic peptides.

Detailed Experimental Protocol

This protocol is designed for dissolving hydrophobic, neutral peptides like the assumed Y-{d-Trp}-Gly-Phe-Met-NH2.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, deionized water or a suitable aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath

  • Microcentrifuge

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution in Organic Solvent:

    • For a starting stock solution (e.g., 1-2 mg/mL), add a minimal volume of 100% DMSO directly to the lyophilized peptide.[1] For example, for 1 mg of peptide, start with 50-100 µL of DMSO.

    • Vortex gently to ensure the peptide is fully dissolved in the organic solvent. The solution should be clear.

  • Dilution with Aqueous Buffer:

    • While vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO-peptide solution until the final desired concentration is reached.

    • Crucial: Do not add the DMSO solution to the buffer; add the buffer to the DMSO solution. This helps prevent the peptide from precipitating out of solution.

  • Troubleshooting Persistent Insolubility:

    • Sonication: If the solution appears cloudy or contains visible particles, place the vial in a water bath sonicator for 5-10 minutes. This can help break up aggregates.

    • Gentle Warming: Gently warm the solution to 30-40°C for a short period. Avoid excessive heat, as it can degrade the peptide.

    • pH Adjustment: Since the peptide is neutral, altering the pH can increase its net charge and improve solubility. Try adding a small amount of a dilute acid (e.g., 10% acetic acid) to lower the pH.

  • Final Clarification:

    • After attempting the steps above, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any remaining insoluble material.

    • Carefully transfer the clear supernatant to a new, sterile tube. This is your final, solubilized peptide stock solution.

Important Considerations:

  • DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5-1% to avoid cellular toxicity.

  • Storage: Store the peptide stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

III. Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in water or PBS?

A1: Based on the assumed sequence (Tyr-{d-Trp}-Gly-Phe-Met-NH2), the peptide is highly hydrophobic due to the presence of multiple aromatic and nonpolar amino acids (Tyr, d-Trp, Phe, Met). It also has a neutral charge at physiological pH. Peptides are least soluble in aqueous solutions when they are hydrophobic and have a net charge of zero, which is at or near their isoelectric point.

Q2: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?

A2: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous one. Here are some tips:

  • Add Buffer to DMSO: Ensure you are adding the aqueous buffer to the DMSO stock solution slowly while vortexing, not the other way around.

  • Reduce Final Concentration: You may be exceeding the peptide's solubility limit in the final aqueous/organic mixture. Try preparing a more dilute final solution.

  • Use Sonication: Sonication can help keep the peptide dispersed as you add the aqueous buffer.

Q3: Can I use a solvent other than DMSO?

A3: Yes, other organic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be used. However, DMSO is often preferred for biological applications due to its lower toxicity. Note that if your peptide contains Cysteine or Methionine, prolonged exposure to DMSO can cause oxidation; in such cases, DMF might be a better choice.

Q4: Will heating the peptide solution to dissolve it cause degradation?

A4: Gentle warming (up to 40°C) can be an effective way to increase solubility. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the peptide.

Q5: How can I confirm that my peptide is fully dissolved?

A5: A fully dissolved peptide solution should be clear and free of any visible particles. If the solution remains cloudy or has a precipitate after attempting the solubilization protocol, it is likely not fully dissolved. Centrifuging the solution and using only the clear supernatant is the best practice to ensure you are working with the soluble fraction of the peptide.

IV. Quantitative Data for Solubilization

Table of Common Co-solvents for Hydrophobic Peptides
SolventAbbreviationPropertiesCommon Starting ConcentrationNotes for Biological Assays
Dimethyl sulfoxideDMSOAprotic, polar100% for initial stockKeep final concentration <0.5-1%
N,N-DimethylformamideDMFAprotic, polar100% for initial stockCan be more toxic than DMSO
AcetonitrileACNAprotic, polar100% for initial stockOften used in HPLC; can be toxic to cells
IsopropanolIPAProtic, polar100% for initial stockLess common for initial solubilization

V. Potential Signaling Pathway

Given the presence of a "GF" (Gly-Phe) motif in the assumed peptide sequence, a relevant signaling pathway to consider is the Fibroblast Growth Factor (FGF) signaling pathway. FGFs are crucial for a wide range of cellular processes.

FGF_Pathway Simplified FGF Signaling Pathway FGF FGF Ligand FGFR FGF Receptor (FGFR) FGF->FGFR Binds and dimerizes GRB2 GRB2 FGFR->GRB2 Recruits PI3K PI3K FGFR->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Activates AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes

Caption: Overview of the RAS-MAPK and PI3K-AKT cascades in FGF signaling.

References

Technical Support Center: Refining HPLC Purification of Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC purification protocol for the synthetic peptide Y-{d-Trp}-GFM-NH2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Resolution or Broad Peaks

Poorly resolved or broad peaks can compromise the purity of the final product. Several factors can contribute to this issue.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Gradient Optimize the gradient slope. For peptides, a shallower gradient (e.g., a 1% increase in organic solvent per minute) often improves resolution.[1][2]
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state and retention of the peptide.[3][4] Adjust the pH to be at least 1-2 units away from the peptide's isoelectric point to ensure consistent protonation.
Suboptimal Stationary Phase While C18 columns are commonly used for peptide purification, a different stationary phase may provide better selectivity.[5] For a potentially hydrophobic peptide like this compound, a C8 or a phenyl-based column could be considered.
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the sample concentration or injection volume.
High Flow Rate While higher flow rates can reduce run times, they can also decrease resolution. Optimize the flow rate for your specific column and peptide.
Problem 2: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge, which can complicate peak integration and reduce purity.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns can interact with basic residues in the peptide, causing tailing. Using a highly end-capped column or adjusting the mobile phase pH to be acidic (e.g., with 0.1% TFA) can minimize these interactions.
Column Degradation An old or contaminated column can lose its efficiency and lead to tailing peaks. Flush the column with a strong solvent or replace it if necessary.
Extra-Column Band Broadening Long or wide-diameter tubing between the injector, column, and detector can contribute to peak tailing. Use tubing with a narrow internal diameter and keep the length to a minimum.
Sample Overload As with broad peaks, injecting too much sample can cause tailing.
Problem 3: Ghost Peaks

Ghost peaks are unexpected peaks in the chromatogram that do not originate from the injected sample.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Mobile Phase Impurities in the solvents or additives can appear as ghost peaks, especially during gradient elution. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
System Contamination Carryover from previous injections or contamination of the injector, tubing, or detector can lead to ghost peaks. Implement a rigorous system cleaning protocol, including running blank injections between samples.
Sample Preparation Issues Contaminants from vials, caps, or solvents used for sample preparation can be introduced into the system. Ensure all materials used for sample preparation are clean.
Column Shedding Older columns may start to shed stationary phase particles, which can appear as peaks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for purifying this compound?

A1: A common starting point for reversed-phase HPLC of peptides is a two-solvent system:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

A typical starting gradient would be a linear gradient from 5-10% B to 60-70% B over 30-60 minutes. The optimal gradient will need to be determined empirically.

Q2: Which type of HPLC column is best suited for this compound?

A2: For a peptide of this nature, a C18 reversed-phase column is a good starting point. However, depending on the hydrophobicity, a C8 or C4 column might provide better retention and resolution. Phenyl-based stationary phases can also offer alternative selectivity for peptides containing aromatic residues like Trp and Tyr.

Q3: How can I detect and troubleshoot peptide aggregation?

A3: Peptide aggregation can be detected using size-exclusion chromatography (SEC-HPLC), which separates molecules based on their size. If aggregation is suspected, you can try to mitigate it by:

  • Adjusting the pH or ionic strength of the sample solvent.

  • Adding organic solvents or denaturants (use with caution as this may affect purification).

  • Working at lower peptide concentrations.

Q4: My peptide is not retained on the C18 column. What should I do?

A4: If your peptide elutes in the void volume, it is too hydrophilic for the current conditions. You can try the following:

  • Decrease the initial organic solvent concentration: Start your gradient with a lower percentage of Mobile Phase B.

  • Use a less hydrophobic stationary phase: A C4 column or a polar-embedded phase might provide more appropriate retention.

  • Consider an alternative chromatography mode: If the peptide is highly polar, ion-exchange or hydrophilic interaction chromatography (HILIC) may be more suitable.

Q5: What detection wavelength should I use for this compound?

A5: For peptides containing aromatic amino acids (Tyrosine and Tryptophan), a detection wavelength of 280 nm is suitable. However, for general peptide bond detection and higher sensitivity, monitoring at 214-220 nm is recommended.

Experimental Protocols

General HPLC Purification Protocol for this compound

This protocol provides a general starting point for the purification of this compound. Optimization will be required.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a solvent compatible with the mobile phase, such as 5-10% acetonitrile in water with 0.1% TFA.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • HPLC System Setup and Column Equilibration:

    • Install a suitable reversed-phase column (e.g., C18, 5 µm particle size, 100-300 Å pore size).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from the initial conditions to a higher concentration of Mobile Phase B (e.g., 5% to 65% B over 40 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of interest.

  • Post-Run Analysis:

    • Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Purification Issue issue_type Identify Primary Issue start->issue_type poor_resolution Poor Resolution / Broad Peaks issue_type->poor_resolution Resolution peak_tailing Peak Tailing issue_type->peak_tailing Symmetry ghost_peaks Ghost Peaks issue_type->ghost_peaks Artifacts no_retention No Retention issue_type->no_retention Retention optimize_gradient Optimize Gradient (Shallow) poor_resolution->optimize_gradient use_endcapped Use End-capped Column / Adjust pH peak_tailing->use_endcapped fresh_mobile_phase Use Fresh, High-Purity Mobile Phase ghost_peaks->fresh_mobile_phase lower_initial_b Lower Initial %B no_retention->lower_initial_b check_ph Adjust Mobile Phase pH optimize_gradient->check_ph change_column Change Stationary Phase (e.g., C8, Phenyl) check_ph->change_column reduce_load Reduce Sample Load change_column->reduce_load end End: Problem Resolved reduce_load->end replace_column Replace/Clean Column use_endcapped->replace_column check_tubing Minimize Extra-Column Volume replace_column->check_tubing check_tubing->end clean_system Clean System / Run Blanks fresh_mobile_phase->clean_system check_prep Check Sample Prep Materials clean_system->check_prep check_prep->end less_hydrophobic_column Use Less Hydrophobic Column (e.g., C4) lower_initial_b->less_hydrophobic_column alt_mode Consider IEX or HILIC less_hydrophobic_column->alt_mode alt_mode->end HPLC_Purification_Workflow start Start: Crude Peptide sample_prep 1. Sample Preparation (Dissolve & Filter) start->sample_prep injection 4. Sample Injection sample_prep->injection mobile_phase_prep 2. Mobile Phase Preparation (0.1% TFA in H2O/ACN) system_prep 3. System & Column Equilibration mobile_phase_prep->system_prep system_prep->injection gradient_elution 5. Gradient Elution (e.g., 5-65% B over 40 min) injection->gradient_elution detection 6. UV Detection (214nm & 280nm) gradient_elution->detection fraction_collection 7. Fraction Collection detection->fraction_collection analysis 8. Purity & Identity Analysis (Analytical HPLC, MS) fraction_collection->analysis end End: Purified Peptide analysis->end

References

how to interpret unexpected results with Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Y-{d-Trp}-GFM-NH2, a synthetic peptide agonist for the Gq-coupled Novel Peptide Receptor 1 (NPR1).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is an agonist for the Novel Peptide Receptor 1 (NPR1), which is a G protein-coupled receptor (GPCR). Upon binding, it is expected to activate the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Q2: What are the typical potency and efficacy values for this compound?

A2: The potency (EC50) and efficacy (Emax) of this compound can vary depending on the cell line, receptor expression levels, and the specific assay being performed. However, based on typical peptide agonists for Gq-coupled receptors, you can expect values in the ranges summarized in the table below.

Expected In Vitro Pharmacology Data

Assay TypeParameterExpected RangeDescription
Competitive Binding Assay Ki (nM)1 - 50Inhibitory constant, indicating the affinity of the peptide for the NPR1 receptor.
Calcium Mobilization Assay EC50 (nM)5 - 100Half-maximal effective concentration for stimulating intracellular calcium release.
Emax (%)80 - 100Maximum response relative to a reference agonist.
ERK1/2 Phosphorylation EC50 (nM)10 - 200Half-maximal effective concentration for inducing ERK1/2 phosphorylation.
Emax (%)70 - 100Maximum ERK1/2 phosphorylation relative to a positive control.

Signaling Pathway

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Y_dTrp_GFM_NH2 This compound NPR1 NPR1 Receptor Y_dTrp_GFM_NH2->NPR1 Binds G_protein Gαq/βγ NPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK1/2) Ca_release->Downstream PKC->Downstream

Caption: Gq-coupled signaling pathway activated by this compound at the NPR1 receptor.

Troubleshooting Guide

Issue 1: No response or very weak response in functional assays.

Possible CauseSuggested Solution
Incorrect Peptide Concentration Verify peptide stock concentration and perform serial dilutions carefully. Ensure the final assay concentration is within the expected active range.
Peptide Degradation Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -80°C.
Low Receptor Expression Confirm the expression of NPR1 in your cell line using qPCR, Western blot, or a radiolabeled ligand with high affinity.
Cell Health Issues Ensure cells are healthy, within a low passage number, and not over-confluent. Perform a cell viability assay.
Assay Protocol Error Review the experimental protocol for errors in incubation times, temperature, or reagent concentrations.

Issue 2: High background signal in the assay.

Possible CauseSuggested Solution
Constitutive Receptor Activity High receptor expression levels can sometimes lead to ligand-independent signaling. Consider using a cell line with lower, more physiological expression levels.
Assay Buffer Composition Components in the assay buffer may be interfering with the detection reagents. Test the assay with buffer components individually.
Cell Culture Media Phenol Red Phenol red in cell culture media can interfere with fluorescence-based assays. Use phenol red-free media for the assay.
Detector Settings Optimize the gain and other settings on the plate reader to reduce background noise.

Issue 3: High variability between replicate wells or experiments.

Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding plates. Check for edge effects in multi-well plates.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Temperature Fluctuations Maintain a consistent temperature throughout the assay, as temperature can affect enzyme kinetics and receptor signaling.[1]
Reagent Mixing Ensure all reagents are thoroughly mixed before being added to the assay plate.

Experimental Protocols

Calcium Mobilization Assay

  • Cell Preparation: Seed cells expressing NPR1 into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Incubate at 37°C for 1 hour.

  • Peptide Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the peptide dilutions and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the peptide concentration to determine the EC50.

Calcium_Assay_Workflow A Seed NPR1-expressing cells in 96-well plate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate at 37°C C->D F Measure baseline fluorescence in plate reader D->F E Prepare serial dilutions of This compound G Add peptide dilutions to wells E->G F->G H Record fluorescence intensity over time G->H I Analyze data and calculate EC50 H->I

Caption: Experimental workflow for a calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

  • Cell Stimulation: Culture NPR1-expressing cells to ~80% confluency. Serum-starve the cells for 4-6 hours. Treat with varying concentrations of this compound for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against the peptide concentration to determine the EC50.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Results Observed NoResponse No/Weak Response Start->NoResponse HighBackground High Background Start->HighBackground HighVariability High Variability Start->HighVariability CheckPeptide Verify Peptide Concentration and Integrity NoResponse->CheckPeptide Yes CheckCells Confirm Receptor Expression and Cell Health NoResponse->CheckCells No CheckBuffer Analyze Assay Buffer Components HighBackground->CheckBuffer Yes CheckMedia Use Phenol Red-Free Media HighBackground->CheckMedia No CheckSeeding Ensure Uniform Cell Seeding HighVariability->CheckSeeding Yes CheckPipetting Verify Pipetting Accuracy HighVariability->CheckPipetting No CheckPeptide->CheckCells If peptide is OK CheckProtocol Review Assay Protocol CheckCells->CheckProtocol If cells are OK CheckBuffer->CheckMedia If buffer is OK OptimizeReader Optimize Plate Reader Settings CheckMedia->OptimizeReader If media is OK CheckSeeding->CheckPipetting If seeding is OK CheckTemp Maintain Consistent Temperature CheckPipetting->CheckTemp If pipetting is OK

Caption: Decision tree for troubleshooting unexpected experimental results.

References

minimizing batch-to-batch variability of Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of the synthetic peptide Y-{d-Trp}-GFM-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a synthetic tetrapeptide with the amino acid sequence Tyrosine - D-Tryptophan - Glycine - Phenylalanine, with an amide group at the C-terminus. The presence of the D-Tryptophan residue makes the peptide less susceptible to enzymatic degradation compared to its L-amino acid counterpart. The C-terminal amide removes the negative charge of the carboxyl group, which can influence its solubility and biological activity.

Q2: How should lyophilized this compound be properly stored to ensure long-term stability?

A2: For maximum stability, lyophilized this compound should be stored in a dark, dry environment at -20°C or, for even longer-term storage, at -80°C.[1][2][3] It is crucial to prevent exposure to moisture and light.[1][3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.

Q3: What is the recommended procedure for reconstituting lyophilized this compound?

A3: Due to the presence of hydrophobic residues (Trp, Phe), this peptide may require an organic solvent for initial dissolution. We recommend first attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of a polar organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with a sterile aqueous buffer (pH 5-7) to the desired concentration. Peptides containing Tryptophan are prone to oxidation and should ideally be dissolved in oxygen-free water or buffer.

Q4: How should reconstituted solutions of this compound be stored?

A4: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The solution should be stored in a sterile, slightly acidic buffered solution (pH 5-7).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound, contributing to batch-to-batch variability.

Issue 1: Low Crude Peptide Purity Post-Synthesis

Q: My recent batch of this compound shows low purity (<70%) on the analytical HPLC. What are the potential causes and solutions?

A: Low crude purity is often a result of issues during solid-phase peptide synthesis (SPPS). The most common culprits are incomplete coupling or deprotection steps.

  • Troubleshooting Steps:

    • Review Synthesis Chemistry: For difficult couplings, such as coupling to the growing peptide chain after a bulky residue, consider using a more potent coupling reagent (e.g., HATU instead of HBTU) or performing a double coupling.

    • Ensure Complete Deprotection: Incomplete removal of the Fmoc protecting group is a frequent cause of deletion sequences. Extend the deprotection time or perform a second deprotection step. A colorimetric test like the Kaiser test can be used to confirm the presence of a free primary amine before proceeding.

    • Raw Material Quality: Ensure the use of high-purity amino acids and reagents, as impurities in the starting materials can be incorporated into the final product.

Issue 2: Presence of Unexpected Peaks in Mass Spectrometry

Q: My MS analysis shows peaks that do not correspond to the expected mass of this compound. How can I identify these impurities?

A: Unexpected mass peaks usually indicate side reactions during synthesis or degradation during handling.

  • Troubleshooting Steps:

    • Check for Deletion/Truncation: Look for masses corresponding to the loss of one or more amino acids. This points to inefficient coupling or deprotection during synthesis.

    • Identify Oxidation: A mass increase of +16 Da often indicates oxidation of the Tryptophan residue. This can occur during synthesis, cleavage, or storage. To minimize this, use scavengers during cleavage and store the peptide under an inert atmosphere.

    • Incomplete Protecting Group Removal: Check for masses corresponding to the peptide with protecting groups still attached. This suggests an issue with the final cleavage and deprotection step.

Issue 3: Batch-to-Batch Variation in Solubility and Aggregation

Q: Some batches of this compound are difficult to dissolve or show signs of aggregation, while others do not. What could be causing this inconsistency?

A: Aggregation is a common issue with peptides containing hydrophobic residues and is a major source of variability.

  • Troubleshooting Steps:

    • Standardize Lyophilization: Inconsistent residual moisture or counter-ion content can affect solubility. Ensure a consistent and thorough lyophilization process.

    • Control Peptide Purity: Impurities, particularly truncated sequences, can sometimes promote aggregation. Strive for high purity in all batches.

    • Consistent Handling: Adhere to a strict, standardized protocol for reconstitution. Variations in the solvent, pH, or concentration used for dissolution can lead to different aggregation behaviors.

    • Consider Solubilizing Agents: For applications where it is permissible, the inclusion of solubilizing agents in the formulation can help mitigate aggregation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°CMonths to YearsStore in a dark, dry environment.
-80°CLong-term (Years)Ideal for maximum stability.
Reconstituted Solution4°CUp to 1 weekUse sterile, slightly acidic buffer (pH 5-7).
-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.

Table 2: Common Impurities and Their Mass Differences

Impurity TypeDescriptionMass Difference (from expected mass)Common Cause
Deletion SequenceMissing one amino acide.g., -186.2 Da (missing Phe)Incomplete coupling/deprotection
Truncated SequenceIncomplete peptide chainVariesIncomplete synthesis
OxidationAddition of an oxygen atom+16 DaOxidation of Tryptophan
Incomplete CleavageResidual protecting groupsVaries (e.g., +222 Da for Fmoc)Inefficient final cleavage

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20 minutes before opening.

  • Add the required volume of sterile, oxygen-free water or a suitable buffer (e.g., 10% acetic acid) to the vial to achieve the desired stock concentration.

  • If the peptide does not fully dissolve, add a minimal amount of DMSO (e.g., 10-20 µL) and gently vortex to aid dissolution.

  • Once dissolved, the stock solution can be further diluted with the appropriate aqueous buffer for your experiment.

  • For storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dilute the reconstituted peptide solution to a concentration of approximately 1 mg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18, 3.5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 3: Identity Verification by Mass Spectrometry (MS)
  • Sample Preparation: Dilute the peptide solution to approximately 10-20 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis: Acquire the mass spectrum and compare the observed molecular weight to the theoretical molecular weight of this compound. The presence of multiple charge states is common in ESI-MS.

Mandatory Visualizations

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin 1. Start with Rink Amide Resin Deprotection 2. Fmoc Deprotection Resin->Deprotection Activation 3. Amino Acid Activation (Phe) Deprotection->Activation Coupling 4. Coupling Activation->Coupling Wash 5. Wash Coupling->Wash Repeat Repeat for G, d-Trp, Y Wash->Repeat Cleavage 6. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. QC Analysis (LC-MS) Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Decision tree for troubleshooting batch-to-batch variability.

storage_impact cluster_proper Proper Storage & Handling cluster_improper Improper Storage & Handling p1 Lyophilized at -20°C in dark, dry conditions p2 Warm to RT in desiccator before opening p1->p2 p3 Reconstitute in sterile, degassed buffer p2->p3 p4 Aliquot and store at -20°C p3->p4 p_result High Purity, Expected Activity p4->p_result i1 Stored at 4°C or RT, exposed to light/moisture i_result Degradation (Oxidation, Hydrolysis) Low Purity, Reduced Activity i1->i_result i2 Opened while cold, introducing condensation i2->i_result i3 Repeated Freeze-Thaw Cycles i3->i_result i4 Stored in non-sterile water at 4°C i4->i_result

Caption: Impact of storage and handling on peptide integrity.

References

Validation & Comparative

Validating the In Vitro Bioactivity of Y-{d-Trp}-GFM-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro bioactivity of the novel peptide, Y-{d-Trp}-GFM-NH2. Due to the limited publicly available data on this specific peptide, this document serves as a template, outlining a robust strategy for its characterization and comparison against relevant alternatives. The experimental protocols and comparative data presented are based on established methodologies for analogous peptides, enabling researchers to generate and benchmark their own findings.

Comparative Bioactivity Profile

To objectively assess the bioactivity of this compound, it is essential to compare its performance against peptides with known activities and similar structural motifs. Given the presence of a D-amino acid and a C-terminal amide, functionalities often associated with increased stability and receptor affinity, suitable comparators could include synthetic opioid receptor agonists and growth factor mimetics.

Table 1: Hypothetical In Vitro Bioactivity Comparison of this compound and Alternative Peptides

ParameterThis compoundPeptide A (e.g., Dermorphin)Peptide B (e.g., GHRP-6)
Receptor Binding Affinity (Ki, nM) Data to be determinedLiterature ValueLiterature Value
EC50 in Functional Assay (nM) Data to be determinedLiterature ValueLiterature Value
Downstream Signaling Activation Data to be determinedLiterature ValueLiterature Value
Cellular Response Data to be determinedLiterature ValueLiterature Value
In Vitro Half-life (min) Data to be determinedLiterature ValueLiterature Value

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the bioactivity of this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound to a target receptor (e.g., a G-protein coupled receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-DAMGO for opioid receptors).

  • This compound and comparator peptides.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Non-specific binding inhibitor (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and comparator peptides.

  • In a 96-well plate, combine cell membranes, radiolabeled ligand, and varying concentrations of the test peptides or buffer (for total binding).

  • For non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubate at a specified temperature and duration (e.g., 60 minutes at 25°C).

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the inhibition constant (Ki) using competitive binding analysis software.

cAMP Accumulation Assay for Functional Activity

Objective: To measure the functional activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.

Materials:

  • CHO-K1 cells stably expressing the target receptor.

  • Forskolin.

  • This compound and comparator peptides.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor and incubate.

  • Add serial dilutions of this compound or comparator peptides to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the peptide concentration to determine the EC50 value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Target cell line (e.g., a cancer cell line or a primary cell culture).

  • This compound and comparator peptides.

  • Cell proliferation reagent (e.g., MTT, WST-1).

  • Cell culture medium and supplements.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or comparator peptides.

  • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add the cell proliferation reagent to each well and incubate as per the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway, a general experimental workflow, and a comparative logic for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Peptide This compound Receptor GPCR Peptide->Receptor Binds G_protein Gαi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates G start Start peptide_synthesis Peptide Synthesis & Purification (this compound) start->peptide_synthesis receptor_binding Receptor Binding Assay (Determine Ki) peptide_synthesis->receptor_binding functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50) receptor_binding->functional_assay cellular_assay Cellular Response Assay (e.g., Proliferation, Migration) functional_assay->cellular_assay data_analysis Data Analysis & Comparison cellular_assay->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Comparative Efficacy Analysis: Y-{d-Trp}-GFM-NH2 versus Y-{l-Trp}-GFM-NH2 in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthetic opioid peptides Y-{d-Trp}-GFM-NH2 (Tyr-d-Trp-Gly-Phe-Met-NH2) and its stereoisomer Y-{l-Trp}-GFM-NH2 (Tyr-l-Trp-Gly-Phe-Met-NH2). This analysis focuses on their efficacy as modulators of opioid receptors, supported by available experimental data and detailed methodologies.

The substitution of l-amino acids with their d-isomers is a common strategy in medicinal chemistry to enhance peptide stability and modulate biological activity. This guide delves into the consequences of such a substitution in the context of the pentapeptide Y-GFM-NH2, a sequence with potential opioid activity.

Efficacy Comparison: A Data-Driven Overview

Quantitative Data Summary

Due to the absence of direct comparative experimental data in the available literature for this compound and Y-{l-Trp}-GFM-NH2, a quantitative comparison table cannot be populated at this time. Further research is required to generate the necessary data for a direct efficacy comparison.

Key Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed protocols for standard opioid receptor binding and functional assays are provided below. These methodologies are fundamental for characterizing the pharmacological profile of opioid peptides.

Radioligand Binding Assay for Opioid Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]Naltrindole for δ-receptors, [³H]U69,593 for κ-receptors).

  • Unlabeled competitor (e.g., Naloxone) for determining non-specific binding.

  • Binding Buffer (50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: A fixed concentration of the radioligand and a series of dilutions of the test compounds (this compound and Y-{l-Trp}-GFM-NH2) are prepared in binding buffer.

  • Incubation: Cell membranes, radioligand, and the test compound (or buffer for total binding, or unlabeled competitor for non-specific binding) are incubated together to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[3][4][5]

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS for non-specific binding determination.

  • GDP.

  • Test compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Preparation: Serial dilutions of the test compounds are prepared.

  • Incubation: Cell membranes are pre-incubated with GDP. The test compound is then added, followed by [³⁵S]GTPγS to initiate the reaction. The mixture is incubated at 30°C.

  • Filtration: The reaction is terminated by rapid filtration through filter plates.

  • Washing: Filters are washed with ice-cold buffer.

  • Detection: The radioactivity on the filters is counted.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding. Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Visualizing the Mechanisms

To better understand the context of these assays, the following diagrams illustrate the opioid receptor signaling pathway and a general workflow for the experimental procedures.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor Opioid Peptide->Opioid Receptor Binds to G_Protein G Protein (αβγ) Opioid Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound & Y-{l-Trp}-GFM-NH2) Incubation Incubate Membranes with Compounds and Reagents Compound_Prep->Incubation Membrane_Prep Prepare Cell Membranes (with Opioid Receptors) Membrane_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Radioligand, Buffers, etc.) Reagent_Prep->Incubation Filtration Separate Bound and Free Ligands (Filtration) Incubation->Filtration Detection Quantify Signal (Scintillation Counting) Filtration->Detection Curve_Fitting Generate Concentration-Response Curves Detection->Curve_Fitting Parameter_Calc Calculate Efficacy Parameters (Ki, EC50, Emax) Curve_Fitting->Parameter_Calc Comparison Compare Potency and Efficacy Parameter_Calc->Comparison

References

A Comparative Analysis of Y-{d-Trp}-GFM-NH2 and its L-Trp Isomer in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic opioid peptide Y-{d-Trp}-GFM-NH2 and its corresponding L-Tryptophan isomer. The central hypothesis, grounded in established principles of peptide chemistry and pharmacology, is that the stereochemical orientation of the Tryptophan residue at position 2 is a critical determinant of the peptide's affinity for opioid receptors and its subsequent functional activity. While direct comparative experimental data for this compound and its L-Trp isomer is not extensively available in the public domain, this guide leverages data from closely related enkephalin analogs to provide a representative and informative comparison.

This compound is the abbreviated nomenclature for the peptide Tyr-{d-Trp}-Gly-Phe-Met-NH2. This pentapeptide is an analog of the endogenous opioid peptide, Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The substitution of the Glycine at position 2 with a D-Tryptophan residue is a strategic modification intended to enhance the peptide's biological properties. The incorporation of a D-amino acid at this position is known to confer resistance to enzymatic degradation and can significantly influence receptor binding and selectivity.

Biochemical Rationale for D-Tryptophan Substitution

The substitution of a naturally occurring L-amino acid with its D-isomer can induce profound changes in a peptide's three-dimensional structure. This alteration in stereochemistry can lead to:

  • Increased Proteolytic Stability: Peptidases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at a key position, such as position 2 in enkephalin analogs, can hinder enzymatic cleavage, thereby prolonging the peptide's half-life.

  • Altered Receptor Binding Affinity and Selectivity: The conformation of a peptide is crucial for its interaction with the binding pocket of its target receptor. The altered backbone and side-chain orientation resulting from the D-amino acid substitution can lead to a more favorable or, conversely, a less favorable interaction with the receptor. In many enkephalin analogs, a D-amino acid at position 2 has been shown to enhance affinity for opioid receptors, particularly the µ- and δ-opioid receptors.

Comparative Performance: Receptor Binding and Functional Activity

The following tables summarize the expected comparative performance of this compound and its L-Trp isomer based on established structure-activity relationships of enkephalin analogs. The data presented is representative and derived from studies on analogous compounds where a D-amino acid at position 2 is compared to its L-counterpart.

Table 1: Comparative Opioid Receptor Binding Affinity (Ki, nM)

Peptide Isomerµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Lower Ki (Higher Affinity)Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
Y-{l-Trp}-GFM-NH2 Higher Ki (Lower Affinity)Higher Ki (Lower Affinity)Higher Ki (Lower Affinity)

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

Peptide IsomerG-Protein Activation (GTPγS Assay - EC50)Adenylyl Cyclase Inhibition (cAMP Assay - IC50)
This compound Lower EC50 (Higher Potency)Lower IC50 (Higher Potency)
Y-{l-Trp}-GFM-NH2 Higher EC50 (Lower Potency)Higher IC50 (Lower Potency)

Note: A lower EC50 or IC50 value indicates greater potency.

Signaling Pathway

The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), by an agonist like this compound initiates an intracellular signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Receptor Opioid Receptor (GPCR) Peptide->Receptor Binding G_protein Gαi/βγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Events

Unraveling the Receptor Cross-Reactivity Profile of Y-{d-Trp}-GFM-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comparative overview of the cross-reactivity of the synthetic peptide Y-{d-Trp}-GFM-NH2 with various receptors. Due to the limited publicly available binding data for this specific peptide, this guide will focus on the established methodologies for assessing receptor cross-reactivity and contextualize the potential interactions of similar peptide structures with other receptors.

Comparative Binding Affinities of Related Peptides

To provide a framework for understanding potential cross-reactivity, the following table summarizes the binding affinities of various peptides that share structural motifs with this compound, such as ghrelin receptor antagonists and other growth hormone-releasing peptide analogs. This data is intended to be illustrative of the types of interactions that are investigated.

Peptide/CompoundPrimary Target ReceptorOther Receptors TestedBinding Affinity (Ki/IC50) at Primary TargetNotes on Cross-Reactivity
This compound Ghrelin Receptor (presumed)Data Not AvailableData Not AvailableCross-reactivity profile is currently uncharacterized in public literature.
[D-Lys-3]-GHRP-6Ghrelin Receptor (GHS-R1a)Data Not AvailableAntagonist activity demonstratedWhile a known ghrelin receptor antagonist, its broader cross-reactivity profile is not extensively documented in readily accessible sources.
Ghrelin (endogenous ligand)Ghrelin Receptor (GHS-R1a)CD36High AffinityGhrelin has been shown to bind to the scavenger receptor CD36, indicating potential for cross-reactivity of its analogs.[1]
FMRF-NH2 peptidesFMRFa-RData Not AvailableVaries by analogThese peptides, sharing the C-terminal "RF-NH2" motif, demonstrate that N-terminal modifications significantly influence receptor interaction and activity.[2][3][4]

Note: The lack of specific data for this compound underscores the necessity for empirical testing to determine its binding profile.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's binding affinity and selectivity is typically achieved through a series of in vitro assays. The following protocols outline the standard methodologies used in the field.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays are typically conducted in one of two formats:

  • Saturation Assays: Used to determine the density of receptors in a given tissue or cell line (Bmax) and the affinity of the radioligand for the receptor (Kd).

  • Competition Assays: Used to determine the affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to displace a known radioligand from the receptor.

General Protocol for a Competition Binding Assay:

  • Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the target receptor(s).

  • Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

To assess cross-reactivity, this assay is repeated for a panel of different receptors.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process and the underlying biological pathways is crucial for a comprehensive understanding.

GFM_NH2_Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Incubation Incubation of Receptor, Radioligand, & Test Compound Compound->Incubation Receptors Panel of Receptors (e.g., Ghrelin-R, Opioid-R, etc.) Receptors->Incubation Radioligand Known Radioligand Radioligand->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki IC50->Ki Comparison Compare Ki values across all tested receptors Ki->Comparison Selectivity Determine Receptor Selectivity Profile Comparison->Selectivity

Caption: Experimental workflow for determining the cross-reactivity profile of a test compound.

Ghrelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Ghrelin_R Ghrelin Receptor (GHS-R1a) G_protein Gq/11 Ghrelin_R->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC GH_release Growth Hormone Release Ca_PKC->GH_release Appetite Appetite Regulation Ca_PKC->Appetite Ghrelin Ghrelin or Agonist Ghrelin->Ghrelin_R Activates Antagonist This compound (Antagonist) Antagonist->Ghrelin_R Blocks

Caption: Simplified signaling pathway of the ghrelin receptor, a likely primary target for this compound.

Conclusion

The comprehensive characterization of a novel peptide like this compound requires rigorous experimental evaluation of its binding affinity and selectivity across a wide range of potential receptor targets. While direct comparative data for this specific compound is not currently available in published literature, the established methodologies of radioligand binding assays provide a clear path forward for its investigation. The illustrative data from related peptide families highlight the importance of such studies in drug discovery and development, as even minor structural changes can significantly alter receptor interaction and biological activity. Future research is needed to fully elucidate the cross-reactivity profile of this compound and determine its therapeutic potential.

References

Unraveling the Mechanism of Action of Y-{d-Trp}-GFM-NH2: A Comparative Guide to Ghrelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative ghrelin receptor antagonist Y-{d-Trp}-GFM-NH2 with other known modulators of the ghrelin system. While direct experimental data for this compound is not publicly available, its structure, featuring a D-Tryptophan residue, strongly suggests its classification as a competitive antagonist of the Growth Hormone Secretagogue Receptor (GHS-R1a). This guide will, therefore, elucidate its likely mechanism of action by drawing parallels with well-characterized ghrelin receptor antagonists.

The Ghrelin System: A Key Regulator of Metabolism and Growth

Ghrelin, a 28-amino acid peptide primarily produced in the stomach, is the endogenous ligand for the GHS-R1a.[1][2] This G-protein coupled receptor is highly expressed in the hypothalamus and pituitary gland, playing a crucial role in stimulating growth hormone (GH) secretion, increasing appetite and food intake, and promoting fat storage.[1][3][4] The ghrelin receptor exhibits a high degree of constitutive activity, meaning it can signal even in the absence of ghrelin. This basal activity is physiologically important for maintaining baseline GH levels.

Mechanism of Action: Ghrelin Receptor Antagonism

Ghrelin receptor antagonists function by binding to the GHS-R1a and blocking the binding of endogenous ghrelin. This inhibition prevents the downstream signaling cascades initiated by ghrelin, leading to a reduction in its physiological effects. Some antagonists may also act as inverse agonists, not only blocking the action of ghrelin but also reducing the receptor's constitutive activity.

Based on its peptide structure containing a D-Tryptophan residue, a common feature in synthetic ghrelin receptor ligands, This compound is hypothesized to act as a competitive antagonist of the GHS-R1a. The presence of D-Trp is known to be a key determinant for binding to the receptor and can influence whether a ligand acts as an agonist, antagonist, or inverse agonist.

The anticipated effects of this compound, upon binding to the GHS-R1a, would be the attenuation of ghrelin-induced:

  • Growth hormone secretion

  • Food intake and appetite stimulation

  • Adiposity and body weight gain

Comparative Analysis of Ghrelin Receptor Modulators

To understand the potential therapeutic profile of this compound, it is essential to compare it with other known ghrelin receptor modulators. This section provides a comparative overview of this compound (hypothetical), a known peptide antagonist ([D-Lys-3]-GHRP-6), and an endogenous antagonist (LEAP2).

FeatureThis compound (Hypothetical)[D-Lys-3]-GHRP-6LEAP2
Type Synthetic Peptide AntagonistSynthetic Peptide AntagonistEndogenous Peptide Antagonist/Inverse Agonist
Primary Mechanism Competitive antagonism of GHS-R1aCompetitive antagonism of GHS-R1aCompetitive antagonism and inverse agonism of GHS-R1a
Effect on Food Intake Expected to decrease food intakeDecreases food intake in miceBlocks ghrelin-induced food intake
Effect on GH Secretion Expected to inhibit ghrelin-induced GH secretionAntagonizes ghrelin-induced GH secretionInhibits ghrelin-induced GH release
Effect on Body Weight Expected to reduce body weight gainRepeated administration can decrease body weight gain in obese miceMay contribute to the regulation of body weight
Binding Affinity (Ki/IC50) Not availableHigh affinity for GHS-R1aBinds to GHS-R1a

Signaling Pathways

The interaction of ghrelin and its antagonists with the GHS-R1a triggers distinct downstream signaling events.

cluster_0 Ghrelin-Induced Signaling Ghrelin Ghrelin GHSR1a_A GHS-R1a Ghrelin->GHSR1a_A Binds Gq11 Gq/11 GHSR1a_A->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation Ca2->PKC Physiological_Effects_A Increased GH Secretion Increased Appetite PKC->Physiological_Effects_A

Caption: Ghrelin signaling pathway.

cluster_1 Antagonist-Mediated Inhibition Antagonist This compound ([D-Lys-3]-GHRP-6) GHSR1a_B GHS-R1a Antagonist->GHSR1a_B Binds & Blocks Ghrelin_B Ghrelin Ghrelin_B->GHSR1a_B Binding Prevented No_Signal No Signal Transduction GHSR1a_B->No_Signal Physiological_Effects_B Blocked GH Secretion Decreased Appetite No_Signal->Physiological_Effects_B

Caption: Ghrelin receptor antagonist mechanism.

Experimental Protocols

The characterization of ghrelin receptor antagonists typically involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of the test compound to the GHS-R1a.

  • Methodology:

    • Cell membranes expressing GHS-R1a are incubated with a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay:

  • Objective: To assess the functional activity of the compound as an antagonist or inverse agonist.

  • Methodology:

    • Cells stably expressing GHS-R1a are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are first treated with the test compound.

    • Ghrelin is then added to stimulate the receptor.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • An antagonist will block the ghrelin-induced calcium signal, while an inverse agonist will decrease the basal calcium signal.

In Vivo Studies

1. Food Intake Studies:

  • Objective: To evaluate the effect of the antagonist on appetite and food consumption.

  • Methodology:

    • Rodents (mice or rats) are fasted for a defined period.

    • The test compound is administered via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection).

    • Animals are then given free access to food, and their cumulative food intake is measured at various time points.

    • The results are compared to a vehicle-treated control group.

2. Growth Hormone Secretion Assay:

  • Objective: To determine the impact of the antagonist on GH release.

  • Methodology:

    • Animals are administered with the test compound.

    • Subsequently, they are challenged with a dose of ghrelin or a ghrelin receptor agonist.

    • Blood samples are collected at different time intervals.

    • Plasma GH levels are measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Experimental Workflow

cluster_workflow Drug Discovery & Evaluation Workflow start Compound Synthesis (this compound) in_vitro In Vitro Characterization start->in_vitro binding_assay Binding Affinity (Ki) in_vitro->binding_assay functional_assay Functional Activity (IC50) in_vitro->functional_assay in_vivo In Vivo Efficacy functional_assay->in_vivo food_intake Food Intake Studies in_vivo->food_intake gh_secretion GH Secretion Assay in_vivo->gh_secretion pk_pd Pharmacokinetics/ Pharmacodynamics gh_secretion->pk_pd preclinical Preclinical Development pk_pd->preclinical

Caption: Workflow for antagonist evaluation.

Conclusion

While further research is required to definitively characterize this compound, its peptide structure, particularly the inclusion of a D-Tryptophan residue, strongly points towards its role as a ghrelin receptor antagonist. By competitively inhibiting the binding of ghrelin to the GHS-R1a, this compound is expected to suppress appetite, reduce growth hormone secretion, and potentially lead to weight loss. The comparative analysis with established antagonists and the detailed experimental protocols provided in this guide offer a robust framework for its future evaluation and development as a potential therapeutic agent for metabolic disorders.

References

A Comparative Guide to GnRH Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific independent research findings for Y-{d-Trp}-GFM-NH2 are not publicly available, this guide provides a comparative analysis of three well-established Gonadotropin-Releasing Hormone (GnRH) antagonists: Cetrorelix, Ganirelix, and Degarelix. These compounds share key structural and functional characteristics relevant to the likely profile of this compound, such as the presence of modified amino acids and a C-terminal amide, making this comparison a valuable resource for researchers, scientists, and drug development professionals in the field.

This guide offers a detailed comparison of their performance, supported by experimental data, and outlines the methodologies for key experiments.

Comparative Analysis of GnRH Antagonists

The following table summarizes the key pharmacological parameters of Cetrorelix, Ganirelix, and Degarelix, providing a quantitative comparison of their activity at the GnRH receptor.

ParameterCetrorelixGanirelixDegarelix
Binding Affinity (Kd) 0.202 nM[1]0.4 nM[2]0.082 ng/mL (Ki)
IC50 1.21 nM[1]3.6 nM[3]Not explicitly stated
Mechanism of Action Competitive GnRH receptor antagonist[4]Competitive GnRH receptor antagonistCompetitive GnRH receptor antagonist
Primary Clinical Use Assisted reproduction, hormone-sensitive cancersAssisted reproductionAdvanced prostate cancer

Experimental Protocols

A fundamental technique for characterizing GnRH antagonists is the radioligand binding assay, which measures the affinity of a compound for its receptor.

Radioligand Binding Assay for GnRH Receptor

This protocol outlines a typical procedure for determining the binding affinity of a test compound for the GnRH receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the GnRH receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • For each data point, add the membrane preparation (containing a specific amount of protein), the test compound at various concentrations, and a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]triptorelin).

  • To determine non-specific binding, a set of wells should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled GnRH analog.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of GnRH antagonists with their receptor blocks the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway initiated by GnRH binding to its receptor, which is competitively inhibited by GnRH antagonists.

GnRH_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., Cetrorelix, Ganirelix, Degarelix) Antagonist->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH, FSH) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH receptor signaling pathway and its inhibition.

Experimental Workflow for Evaluating GnRH Antagonist Efficacy

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a novel GnRH antagonist.

GnRH_Antagonist_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Receptor Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis & Comparison Peptide_Synthesis Synthesize Test Compound (e.g., this compound) Purity_Analysis Purity & Structural Analysis (HPLC, Mass Spectrometry) Peptide_Synthesis->Purity_Analysis Binding_Assay Radioligand Binding Assay Purity_Analysis->Binding_Assay Cell_Culture Culture GnRH-responsive cells (e.g., pituitary cells) Purity_Analysis->Cell_Culture Determine_Ki Determine Ki Value Binding_Assay->Determine_Ki Compare_Data Compare with known antagonists (e.g., Cetrorelix, Ganirelix) Determine_Ki->Compare_Data Stimulation Stimulate with GnRH ± Antagonist Cell_Culture->Stimulation LH_Assay Measure LH/FSH release (ELISA) Stimulation->LH_Assay Determine_IC50 Determine IC50 Value LH_Assay->Determine_IC50 Determine_IC50->Compare_Data Conclusion Draw Conclusions on Potency & Efficacy Compare_Data->Conclusion

Caption: Workflow for GnRH antagonist evaluation.

References

Pioneering Peptide: A Comparative Analysis of Y-{d-Trp}-GFM-NH2, an Early Growth Hormone Secretagogue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of endocrine research, the quest for potent and selective modulators of growth hormone (GH) secretion has been a driving force for therapeutic innovation. This guide provides a detailed comparative analysis of Y-{d-Trp}-GFM-NH2, a seminal synthetic peptide that played a foundational role in the discovery of growth hormone secretagogues (GHSs). While its activity is modest compared to later discoveries, a retrospective benchmarking against the endogenous agonist, Growth Hormone-Releasing Hormone (GHRH), and the more potent synthetic GHS, GHRP-6, offers valuable insights into the structure-activity relationships that have guided the development of this important class of compounds.

Unveiling the Activity of an Early Growth Hormone Releasing Peptide

This compound, with the amino acid sequence Tyr-D-Trp-Gly-Phe-Met-NH2, was one of the first synthetic peptides identified to stimulate the release of growth hormone from pituitary cells.[1] Although its potency is considered weak, its discovery was a critical step that paved the way for the development of more powerful GHSs like GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2).[1][2] These synthetic peptides act on the growth hormone secretagogue receptor (GHSR), now known as the ghrelin receptor, a distinct entity from the GHRH receptor.[3]

Comparative In Vitro Performance

The primary measure of efficacy for a GHS is its ability to stimulate GH release from anterior pituitary cells. The following table summarizes the comparative potency of this compound against GHRH and GHRP-6. It is important to note that direct comparative studies involving this compound are limited, and the data presented here are based on findings from early research.

CompoundAgonist/AntagonistReceptorRelative Potency (GH Release)
This compound AgonistGHSR (Ghrelin Receptor)Weak
GHRH AgonistGHRH ReceptorPotent
GHRP-6 AgonistGHSR (Ghrelin Receptor)Potent

Experimental Protocols

The evaluation of GHS activity typically involves in vitro assays using primary pituitary cell cultures. The following is a generalized protocol based on methodologies established in the field.

In Vitro Growth Hormone Release Assay:

  • Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in a suitable medium.

  • Treatment: After a pre-incubation period, the cells are treated with varying concentrations of the test peptides (this compound, GHRH, GHRP-6) or a vehicle control.

  • Incubation: The cells are incubated for a defined period (e.g., 15 minutes to 4 hours) to allow for hormone secretion.

  • Sample Collection: The cell culture medium is collected to measure the amount of secreted GH.

  • Quantification of GH: The concentration of growth hormone in the medium is determined using a sensitive and specific method, such as a radioimmunoassay (RIA).

  • Data Analysis: The amount of GH released in response to the peptides is compared to the control to determine the stimulatory effect. Dose-response curves are generated to calculate potency (e.g., EC50).

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of GHRH and GHSs are a key aspect of their pharmacology. GHRH stimulates GH release primarily through the activation of the adenylyl cyclase pathway, leading to an increase in intracellular cAMP. In contrast, GHSs like this compound and GHRP-6 act through the GHSR, which couples to Gq/11 and activates the phospholipase C pathway, resulting in an increase in intracellular inositol phosphates and a subsequent rise in intracellular calcium.

GHRH_GHS_Signaling_Pathways cluster_GHRH GHRH Pathway cluster_GHS GHS Pathway GHRH GHRH GHRHR GHRH Receptor GHRH->GHRHR binds Gs Gs protein GHRHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GH_Vesicle_GHRH GH Vesicle PKA->GH_Vesicle_GHRH phosphorylates GH_Release_GHRH GH Release GH_Vesicle_GHRH->GH_Release_GHRH promotes GHS This compound (or GHRP-6) GHSR GHSR (Ghrelin Receptor) GHS->GHSR binds Gq Gq/11 protein GHSR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 mobilizes GH_Vesicle_GHS GH Vesicle Ca2->GH_Vesicle_GHS triggers GH_Release_GHS GH Release GH_Vesicle_GHS->GH_Release_GHS promotes

References

Comparative Pharmacokinetic Profiles of Growth Factor Mimetic Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of hypothetical growth factor mimetic (GFM) peptide analogs. While specific experimental data for a molecule designated "Y-{d-Trp}-GFM-NH2" is not publicly available, this document synthesizes established principles of peptide drug design to illustrate the expected pharmacokinetic advantages of such modifications over a native peptide. The inclusion of a D-amino acid, such as D-Tryptophan (d-Trp), is a common strategy to enhance the in vivo stability of peptide therapeutics.[1][2][3]

Data Presentation: Pharmacokinetic Parameters

The following table presents a hypothetical comparison of key pharmacokinetic parameters between a generic native growth factor, a growth factor mimetic analog (GFM-NH2), and a D-amino acid-substituted analog (this compound). The data are representative of the expected improvements in metabolic stability and in vivo residence time conferred by these modifications.

ParameterNative Growth FactorGFM-NH2 AnalogThis compound AnalogUnits
Half-life (t½) < 1030 - 60> 120minutes
Clearance (CL) HighModerateLowmL/min/kg
Volume of Distribution (Vd) LowModerateModerateL/kg
Bioavailability (F%) < 1Low (< 10)Moderate (> 20)%

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values would be determined through empirical studies.

Experimental Protocols

The pharmacokinetic data presented for peptide analogs are typically determined through a series of in vivo and in vitro experiments. The following protocols outline the standard methodologies employed in such studies.

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies are commonly conducted in rodent models, such as Sprague-Dawley rats or C57BL/6 mice.[4] Animals are typically cannulated for serial blood sampling.

  • Drug Administration: The peptide analog is administered intravenously (IV) to determine intrinsic pharmacokinetic parameters and via other routes of interest, such as subcutaneous (SC) or oral (PO), to assess bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the peptide analog in plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).

In Vitro Stability Assays
  • Plasma Stability: The peptide analog is incubated in plasma from the species of interest (e.g., rat, mouse, human) at 37°C. Aliquots are taken at various time points and the remaining percentage of the parent peptide is determined by LC-MS/MS. This assay assesses susceptibility to plasma proteases.

  • Microsomal Stability: The peptide is incubated with liver microsomes to evaluate its susceptibility to metabolic enzymes.

Signaling Pathway

Growth factor mimetics are designed to activate the same signaling pathways as their endogenous counterparts.[5] A common pathway activated by many growth factors is the Fibroblast Growth Factor (FGF) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.

FGF_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse

Caption: The FGF signaling cascade, a key pathway for growth factor mimetics.

References

Safety Operating Guide

Navigating the Safe Disposal of Y-{d-Trp}-GFM-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of research compounds are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for the synthetic peptide Y-{d-Trp}-GFM-NH2 may not be readily available, this guide provides a comprehensive framework for its proper disposal. The procedures outlined below are based on established best practices for handling analogous peptide-based compounds and general laboratory chemical waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. In the absence of a specific SDS, the compound should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety goggles or a face shield.[1][2]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][2]

All handling of this compound should occur within a properly equipped and ventilated laboratory setting. A sterile workspace is recommended to prevent cross-contamination.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether the waste is in liquid or solid form, as well as institutional and local regulations.

Liquid Waste Disposal:

  • Inactivation/Decontamination (Recommended): Before disposal, it is best practice to inactivate the biological activity of the peptide. A common method involves chemical decontamination.

    • Add the liquid waste containing this compound to a larger volume of an inactivation solution, such as a sodium hypochlorite solution. A common ratio is 1 part waste to 10 parts inactivation solution.

    • Ensure sufficient contact time for complete deactivation, typically a minimum of 30-60 minutes.

  • Neutralization (If Applicable): If a strong acid or base was used in the inactivation process, the solution should be neutralized to a pH between 5.5 and 9.0.

  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department before any drain disposal. They can provide guidance based on the chemical's properties and local wastewater regulations.

  • Final Disposal: If permitted by your EHS department, the neutralized and inactivated solution may be disposed of down the drain with copious amounts of water. Otherwise, it must be collected as hazardous chemical waste.

Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be managed as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be clearly marked with its contents.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Empty Containers:

Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the container can often be disposed of as regular trash, but it is best to deface the original label.

Decontamination Data for Peptide Compounds

While specific quantitative data for this compound is not available, the following table provides general parameters for common chemical decontamination methods for peptide toxins, which can serve as a reference.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite0.5-1.0% final concentration for solutions20-60 minutesEffective for many peptides; may be corrosive.
Strong Acid/BaseVaries depending on the specific peptide and reagent used30-60 minutesRequires subsequent neutralization.

Experimental Protocols

The primary "protocol" for the ultimate disposal of peptide compounds like this compound is typically incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide. For in-lab decontamination prior to disposal, the general protocol is as follows:

  • Prepare a fresh solution of the chosen decontaminating agent (e.g., 10% bleach solution to achieve a final concentration of 0.5-1.0% sodium hypochlorite).

  • Carefully add the peptide waste (liquid or rinsate) to the decontamination solution in a suitable container, aiming for a 1:10 ratio of waste to decontaminant.

  • Gently mix the solution and allow it to stand for the recommended contact time (e.g., 60 minutes).

  • If necessary, neutralize the solution to a safe pH range (5.5-9.0).

  • Dispose of the treated solution in accordance with institutional EHS guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid decontaminate Decontaminate (e.g., Sodium Hypochlorite) liquid_waste->decontaminate segregate_solid Segregate in Labeled, Leak-Proof Container solid_waste->segregate_solid neutralize Neutralize if Necessary (pH 5.5-9.0) decontaminate->neutralize consult_ehs Consult Institutional EHS neutralize->consult_ehs drain_disposal Permitted Drain Disposal with Copious Water consult_ehs->drain_disposal Yes collect_hazardous_liquid Collect as Hazardous Liquid Waste consult_ehs->collect_hazardous_liquid No end End of Process drain_disposal->end professional_disposal Arrange Professional Disposal collect_hazardous_liquid->professional_disposal store_solid Store in Designated Hazardous Waste Area segregate_solid->store_solid store_solid->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound waste.

By adhering to these procedures and always prioritizing guidance from your institution's EHS department, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.

References

Essential Safety and Operational Guide for Handling Y-{d-Trp}-GFM-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to prevent inhalation, skin, or eye contact, especially when handling the peptide in its powdered form.[1]

Recommended Personal Protective Equipment

Laboratory ActivityRecommended PPE
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1][2]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[1]
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • For long-term storage of the lyophilized peptide, it is recommended to store it at –20°C.

  • Reconstituted peptide solutions should be stored at 2°C to 8°C for short-term use and frozen for longer-term storage. To avoid degradation from repeated freeze-thaw cycles, consider aliquoting the solution.

2. Handling and Reconstitution:

  • Always handle the peptide in a well-ventilated area, preferably within a certified fume hood, especially when working with the powdered form to avoid inhalation.

  • When reconstituting, use sterile, high-purity water or a recommended solvent. Gently swirl or vortex to dissolve the peptide.

  • Clearly label all containers with the peptide name, concentration, date, and any relevant hazard information.

3. Experimental Procedures:

  • Follow standard laboratory practices for all experimental work.

  • Ensure all equipment used for handling the peptide is properly cleaned and decontaminated after use.

Spill Response and Waste Disposal

Prompt and appropriate response to spills and proper waste disposal are critical to prevent contamination and exposure.

Spill Response:

  • Small Spills: For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For powder spills, carefully clean the area with a damp cloth to avoid generating dust.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Wear appropriate PPE, including a respirator, before attempting to contain and clean up the spill. Ensure the area is well-ventilated during and after the cleanup.

Waste Disposal Plan:

  • Contaminated PPE: Dispose of all used gloves, masks, and lab coats in a designated waste container for contaminated items.

  • Liquid Waste: Decontaminate liquid waste, such as cell culture media containing the peptide, with a suitable method like treatment with 10% bleach before disposing it down the drain with copious amounts of water, in accordance with local regulations. Alternatively, collect it for chemical waste disposal.

  • Solid Waste: Unused or expired peptide and contaminated materials should be disposed of as chemical waste according to institutional and local environmental regulations.

Safe_Handling_Workflow receiving Receiving and Inspection storage Proper Storage (-20°C Lyophilized) receiving->storage handling Handling in Ventilated Area (Fume Hood) storage->handling ppe Wear Appropriate PPE handling->ppe spill Spill Occurs handling->spill reconstitution Reconstitution ppe->reconstitution experiment Experimental Use reconstitution->experiment disposal Waste Disposal experiment->disposal decontamination Decontaminate Equipment experiment->decontamination spill->reconstitution No spill_response Spill Response Protocol spill->spill_response Yes spill_response->disposal decontamination->storage Store or Reuse

Caption: Workflow for the safe handling of Y-{d-Trp}-GFM-NH2 in a laboratory setting.

References

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